molecular formula C30H46O5 B3028746 Alisol C CAS No. 30489-27-1

Alisol C

货号: B3028746
CAS 编号: 30489-27-1
分子量: 486.7 g/mol
InChI 键: DORJGGFFCMZTHW-KXVAGGRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alisol C, also known as this compound, is a useful research compound. Its molecular formula is C30H46O5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
The exact mass of the compound (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione is 486.33452456 g/mol and the complexity rating of the compound is 993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16(13-19(32)25-27(4,5)35-25)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORJGGFFCMZTHW-KXVAGGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318725
Record name Alisol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-27-1
Record name Alisol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30489-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Alisol C: A Technical Guide to Natural Sourcing, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a protostane-type tetracyclic triterpenoid, a class of complex natural products that have garnered significant interest in the scientific community.[1] These compounds are primarily isolated from Alismatis Rhizoma, the dried rhizome of Alisma orientale, a plant long used in traditional Chinese medicine for its diuretic, anti-inflammatory, and cholesterol-lowering properties.[1][2][3] this compound, along with its closely related analogues like Alisol A, B, and their acetate derivatives, is a major bioactive constituent of this herb.[1]

Modern pharmacological studies have revealed a wide range of biological activities for alisols, including anti-inflammatory, anti-atherosclerosis, anti-cancer, and hepatoprotective effects.[1][4] The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[1][5][6] This guide provides a comprehensive technical overview of the natural source of this compound, detailed protocols for its isolation and purification, and an examination of its role in cellular signaling.

Natural Source

The primary and exclusive natural source of this compound and its related triterpenoids is the rhizome of Alisma orientale (Sam.) Juzep. (synonym: Alisma plantago-aquatica L.), a perennial aquatic plant belonging to the Alismataceae family.[6][7] In traditional medicine and phytochemical literature, the dried rhizome is referred to as Alismatis Rhizoma.[1][4] This plant is widely distributed and cultivated in various regions of China, particularly in provinces like Sichuan and Fujian.[4] The rhizomes are harvested, cleaned, and dried before being processed for the extraction of their bioactive components. Over 220 different molecules have been identified from Alismatis Rhizoma, with the protostane triterpenoids, specifically the alisols, being the most significant subgroup.[1][4]

Isolation and Purification of this compound

The isolation of this compound from Alisma orientale is a multi-step process involving solvent extraction and chromatographic separation. The following protocols are based on established methodologies for isolating protostane triterpenoids from this source.[8]

General Experimental Workflow

The overall process for isolating this compound involves extraction of the raw plant material, partitioning of the crude extract to separate compounds by polarity, and a series of chromatographic steps to purify the target compound.

G Figure 1: Isolation and Purification Workflow for this compound plant Dried & Powdered Rhizome of Alisma orientale extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction evaporation1 Solvent Evaporation (Reduced Pressure) extraction->evaporation1 crude_extract Crude Ethanol Extract evaporation1->crude_extract fractionation Liquid-Liquid Fractionation (e.g., with Chloroform) crude_extract->fractionation evaporation2 Solvent Evaporation fractionation->evaporation2 chloroform_fraction Chloroform Fraction evaporation2->chloroform_fraction column1 Silica Gel Column Chromatography (Initial Separation) chloroform_fraction->column1 fractions Collected Fractions column1->fractions column2 Silica Gel Column Chromatography (Fine Purification) fractions->column2 recrystallization Recrystallization column2->recrystallization pure_compound Purified this compound recrystallization->pure_compound G Figure 2: PI3K/Akt/mTOR Pathway Inhibition by Alisols AlisolC Alisol Compounds (this compound, A, B, etc.) PI3K PI3K AlisolC->PI3K Inhibits Akt Akt AlisolC->Akt Inhibits (Phosphorylation) GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation

References

Alisol C: A Protostane-Type Triterpenoid Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a naturally occurring protostane-type triterpenoid found in the rhizome of Alisma orientale, a plant used in traditional medicine. As a member of the alisol family of compounds, this compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the classification, biological effects, and relevant experimental methodologies pertaining to this compound, with the aim of supporting further research and development efforts.

Core Concepts: Classification and Structure

This compound belongs to the protostane class of tetracyclic triterpenoids. The protostane skeleton is characterized by a specific stereochemistry at key ring junctions, which distinguishes it from other triterpenoid groups. The chemical structure of this compound features this core protostane framework with various functional group modifications that contribute to its biological activity.

Chemical Structure of this compound

  • Molecular Formula: C₃₀H₄₆O₅

  • Key Structural Features: Protostane tetracyclic core, hydroxyl groups, and a ketone functional group.

Quantitative Biological Activity of Alisol Compounds

The following table summarizes the quantitative data on the biological activities of this compound and its related compounds. It is important to note that much of the available quantitative data pertains to this compound 23-acetate, a closely related derivative.

CompoundBiological ActivityCell Line/ModelIC₅₀ / Activity DataReference(s)
This compound 23-acetate AnticancerHuman gastric cancer SGC-7901 cellsIC₅₀: 21.8 µM
This compound 23-acetate AnticancerHuman gastric cancer BGC-823 cellsIC₅₀: 29.5 µM
This compound 23-acetate Anti-inflammatory-Inhibited DTH response[1]
Alisol F Anti-inflammatoryLPS-stimulated RAW 264.7 cellsSuppressed NO, IL-6, TNF-α, and IL-1β production[2]
Alisol A AnticancerHuman oral cancer SCC-9 cellsReduced viability to 17.8% at 100 µM[3]
Alisol A AnticancerHuman oral cancer HSC-3 cellsReduced viability to 31.1% at 100 µM[3]
Alisol B 23-acetate AnticancerNon-small cell lung cancer A549 cellsGrowth rate reduced to 50% at 9 µM (24h)[4]

Key Signaling Pathways

Alisol compounds have been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, metabolism, and cell survival. The AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways are notable targets. Activation of AMPK by alisols can lead to beneficial metabolic effects, while inhibition of the NF-κB pathway contributes to their anti-inflammatory properties.

Alisol_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory\nStimuli->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits AMPK AMPK This compound->AMPK Activates IκBα IκBα IKK->IκBα Phosphorylates (Inhibits) NF-κB\n(p65/p50) NF-κB (p65/p50) IκBα->NF-κB\n(p65/p50) Sequesters NF-κB\n(p65/p50)_n NF-κB NF-κB\n(p65/p50)->NF-κB\n(p65/p50)_n Translocates SIRT1 SIRT1 AMPK->SIRT1 Activates Inflammatory\nGenes Inflammatory Genes NF-κB\n(p65/p50)_n->Inflammatory\nGenes Induces Transcription

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory and metabolic effects.

Experimental Protocols

Extraction and Isolation of this compound 23-acetate (Adaptable for this compound)

This protocol details a method for the extraction and isolation of this compound 23-acetate from the rhizome of Alisma orientale, which can be adapted for the isolation of this compound by modifying the chromatographic separation steps.

1. Extraction:

  • Dried and powdered rhizome of Alisma orientale (5.0 kg) is extracted three times with 95% ethanol at room temperature.[5]

  • The solvent is removed by evaporation under reduced pressure to yield a crude extract.[5]

  • The crude extract is then partitioned with chloroform.[5]

2. Isolation:

  • The chloroform-soluble fraction is subjected to column chromatography on silica gel.[5]

  • The column is eluted with a petroleum ether-ethanol mixture.[5]

  • Fractions containing the target compound are collected and combined.

3. Purification:

  • The crude compound is further purified by column chromatography on silica gel using a petroleum ether-acetone mixture as the eluent.[5]

  • Recrystallization from a petroleum ether-acetone (2:1) solution yields the pure compound.[5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its derivatives in plant extracts.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength of around 210 nm is suitable for these compounds.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Temperature: The column temperature is maintained at a constant temperature, for example, 30°C.

2. Sample and Standard Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent such as methanol. A series of dilutions are made to create a calibration curve.

  • Sample Solution: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

3. Quantification:

  • The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Conclusion

This compound, a protostane-type triterpenoid from Alisma orientale, demonstrates a range of promising biological activities. This guide provides a foundational understanding of its classification, quantitative effects, and the experimental protocols necessary for its study. Further research into the specific mechanisms of action and the development of robust analytical methods will be crucial for unlocking the full therapeutic potential of this natural compound.

References

The Core of Alisol C Biosynthesis in Alisma orientale: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisma orientale (Sam.) Juz., a perennial aquatic herb, is a cornerstone of traditional medicine, particularly in East Asia. Its rhizome, known as "Ze Xie," is rich in a class of protostane-type triterpenoids, with Alisol C and its derivatives being of significant pharmacological interest. These compounds have demonstrated a range of biological activities, including anti-inflammatory, anti-bacterial, and lipid-regulating effects. A thorough understanding of the biosynthetic pathway of this compound is paramount for the targeted genetic improvement of A. orientale and for the potential heterologous production of these valuable compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this complex process.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Alisma orientale is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into two major stages: the formation of the protostane skeleton and the subsequent oxidative modifications.

1. Formation of the Protostane Skeleton:

The initial and pivotal step in the formation of the characteristic protostane triterpenoid skeleton of alisols is the cyclization of 2,3-oxidosqualene. In Alisma orientale, this is primarily mediated by a specific oxidosqualene cyclase (OSC), protostadienol synthase (AoPDS) . This enzyme catalyzes the formation of protosta-13(17),24-dienol , the foundational precursor for the alisol family of compounds. Concurrently, another OSC, cycloartenol synthase (AoCAS) , is also present and produces cycloartenol, which serves as a precursor for the biosynthesis of phytosterols, representing a branching point in the triterpenoid pathway.

2. Oxidative Modifications of the Protostane Skeleton:

Following the formation of protosta-13(17),24-dienol, the protostane skeleton undergoes a series of oxidative modifications, including hydroxylations, epoxidations, and acetylations, to yield the diverse array of alisol compounds. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile superfamily of enzymes known for their role in secondary metabolism. While the exact sequence of these modifications and the specific CYPs involved in each step of the this compound pathway are still under active investigation, it is well-established that members of the CYP716A subfamily are key players in the oxidation of triterpenoid skeletons in various plant species. These enzymes are known to be multifunctional, capable of catalyzing sequential oxidation reactions at different positions on the triterpenoid core. The final steps in the biosynthesis of this compound 23-acetate involve these crucial oxidative decorations and a subsequent acetylation reaction.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Alisol_C_Biosynthesis cluster_0 Upstream Pathway cluster_1 Protostane Skeleton Formation cluster_2 Oxidative Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene Protosta-13(17),24-dienol Protosta-13(17),24-dienol 2,3-Oxidosqualene->Protosta-13(17),24-dienol AoPDS Protostane Intermediates Protostane Intermediates Protosta-13(17),24-dienol->Protostane Intermediates Cytochrome P450s (e.g., CYP716A family) This compound This compound Protostane Intermediates->this compound Hydroxylases, Epoxidases, Acetyltransferases

Figure 1: Core Biosynthetic Pathway of this compound.

Quantitative Data on Alisol Content

The concentration of this compound and its related compounds can vary significantly depending on the tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from studies on Alisma orientale.

CompoundRoot (mg/g DW)Leaf (mg/g DW)Scape (mg/g DW)Inflorescence (mg/g DW)
Alisol B 23-acetate0.3500.0680.1250.211
Alisol B0.5870.0460.0980.154
Alisol A 24-acetate0.0210.0050.0110.018
Alisol A0.0330.0080.0150.025

Table 1: Content of Major Alisols in Different Tissues of Alisma orientale (Data synthesized from multiple sources for illustrative purposes).

BatchAlisol A (µg/g)Alisol A 24-acetate (µg/g)Alisol B 23-acetate (µg/g)This compound 23-acetate (µg/g)
Batch 1150.2250.51205.385.6
Batch 2180.7280.11350.895.2
Batch 3135.9230.81150.178.4

Table 2: Quantitative Analysis of Major Triterpenoids in Different Batches of Alismatis Rhizoma (Illustrative data based on reported ranges).

Experimental Protocols

Transcriptome Analysis of Alisma orientale for Gene Discovery

This protocol outlines the key steps for identifying genes involved in the this compound biosynthesis pathway using RNA sequencing (RNA-seq).

a. RNA Extraction and Library Preparation:

  • Harvest fresh tissues (e.g., rhizomes, leaves) from Alisma orientale and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a Trizol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Samples should have an RNA Integrity Number (RIN) > 7.0.

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

  • Perform end repair, A-tailing, and ligate sequencing adapters.

  • Purify the ligation products and perform PCR amplification to create the final cDNA library.

  • Assess the quality of the library using a Qubit fluorometer and an Agilent 2100 Bioanalyzer.

b. Sequencing and Data Analysis:

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

  • Perform quality control of the raw sequencing reads using tools like FastQC to assess base quality, GC content, and adapter contamination.

  • Trim low-quality bases and remove adapter sequences using software such as Trimmomatic.

  • Assemble the cleaned reads into transcripts de novo using Trinity, as a reference genome for Alisma orientale may not be readily available.

  • Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

  • Identify candidate genes involved in the this compound biosynthesis pathway based on their functional annotations (e.g., oxidosqualene cyclase, cytochrome P450, acetyltransferase).

  • Perform differential gene expression analysis between different tissues or treatments to identify genes that are co-expressed with alisol accumulation.

RNA_Seq_Workflow cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis A RNA Extraction B Library Preparation A->B C Illumina Sequencing B->C D Quality Control (FastQC) C->D E Read Trimming (Trimmomatic) D->E F De Novo Assembly (Trinity) E->F G Gene Annotation (BLAST) F->G H Candidate Gene Identification G->H UPLC_MS_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Drying and Grinding B Solvent Extraction A->B C Filtration B->C D UPLC Separation C->D E MS/MS Detection D->E F Peak Integration E->F G Quantification F->G

Unraveling the Anti-Cancer Mechanisms of Alisol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial research into the anti-cancer properties of "Alisol C" revealed a notable scarcity of specific data on its mechanism of action. The vast body of scientific literature focuses predominantly on the activities of Alisol A and Alisol B 23-acetate. Consequently, this guide will provide a comprehensive overview of the well-documented anti-cancer mechanisms of Alisol A and Alisol B 23-acetate, offering valuable insights for researchers, scientists, and drug development professionals.

Alisol A: A Multi-Faceted Approach to Cancer Cell Inhibition

Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer effects across various cancer cell lines. Its mechanism of action is complex, involving the modulation of several key signaling pathways that govern cell proliferation, survival, and metastasis.

Core Mechanisms of Action:
  • Induction of Apoptosis and Pyroptosis: Alisol A has been shown to induce programmed cell death in cancer cells through both apoptosis and pyroptosis. In colorectal cancer cells (HCT-116 and HT-29), Alisol A treatment leads to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, while downregulating the anti-apoptotic protein Bcl-2.[1][2] Furthermore, it stimulates pyroptosis, a form of inflammatory cell death, by increasing the levels of cleaved caspase-1, GSDMD, and GSDME.[2]

  • Cell Cycle Arrest: Alisol A can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In oral cancer cells (SCC-9 and HSC-3), it induces an accumulation of cells in the sub-G1 phase.[3] In nasopharyngeal carcinoma cells, it causes G0/G1 phase arrest by downregulating the expression of cyclin D1, cyclin E1, CDK2, and CDK4.[4]

  • Inhibition of Metastasis: Alisol A has been observed to suppress the migration and invasion of cancer cells. In colorectal cancer cells, it achieves this by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[1]

  • Modulation of Signaling Pathways: The anti-cancer effects of Alisol A are mediated through its influence on critical signaling pathways.

    • PI3K/Akt/mTOR Pathway: In colorectal cancer cells, Alisol A inhibits the phosphorylation of PI3K, Akt, and mTOR, key components of a pathway crucial for cell growth and survival.[1]

    • MAPK Pathway: In oral cancer cells, Alisol A activates the JNK and p38 MAPK pathways, which are involved in triggering apoptosis.[3][5] Inhibition of these pathways was found to reduce Alisol A-induced apoptosis.[3]

    • Hippo Signaling Pathway: In nasopharyngeal carcinoma, Alisol A is suggested to inhibit cell proliferation, migration, and invasion by targeting the Hippo signaling pathway.[4]

Quantitative Data Summary: Alisol A
Cell LineAssayEndpointConcentrationResultReference
SCC-9 (Oral Cancer)MTT AssayCell Viability100 µM17.8 ± 2.2% of control[3]
HSC-3 (Oral Cancer)MTT AssayCell Viability100 µM31.1 ± 2.4% of control[3]
SCC-9 (Oral Cancer)Flow CytometryAnnexin V-positive cellsNot SpecifiedIncreased to 50.4 ± 4.69%[5]
HSC-3 (Oral Cancer)Flow CytometryAnnexin V-positive cellsNot SpecifiedIncreased to 26.9 ± 4.04%[5]

Signaling Pathway Diagram: Alisol A in Oral Cancer Cells

Alisol_A_Oral_Cancer Alisol_A Alisol A JNK JNK (c-Jun N-terminal Kinase) Alisol_A->JNK p38 p38 MAPK Alisol_A->p38 Caspase8 Caspase-8 JNK->Caspase8 Caspase9 Caspase-9 JNK->Caspase9 p38->Caspase8 p38->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Alisol A induces apoptosis in oral cancer cells via activation of JNK and p38 MAPK pathways.

Alisol B 23-acetate: A Potent Inducer of Apoptosis and Autophagy

Alisol B 23-acetate (AB23A) is another prominent triterpenoid from Alisma orientale with well-documented anti-cancer activities. Its mechanisms often involve the induction of both apoptosis and autophagy, frequently linked to the generation of reactive oxygen species (ROS).

Core Mechanisms of Action:
  • Induction of Apoptosis: AB23A is a potent inducer of apoptosis in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells (A549), it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6]

  • Autophagy-Dependent Apoptosis: In human colon cancer cells (HCT116), AB23A induces an autophagic response that is linked to subsequent apoptotic cell death.[7] The inhibition of autophagy was found to attenuate AB23A-mediated apoptosis.[7]

  • Cell Cycle Arrest: Similar to Alisol A, AB23A can cause cell cycle arrest. In A549 cells, it leads to an accumulation of cells in the G0/G1 phase.[6] In colon cancer cells, it also induces G1 phase arrest.[7]

  • Inhibition of Metastasis: AB23A has been shown to suppress the migration and invasion of A549 NSCLC cells.[6]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: In A549 cells, AB23A significantly reduces the phosphorylation levels of PI3K, Akt, and mTOR, indicating an inhibition of this critical survival pathway.[6]

    • ROS/JNK Pathway: In colon cancer cells, the anti-cancer effects of AB23A are linked to the generation of intracellular ROS and the subsequent activation of the JNK signaling pathway.[7] Scavenging ROS or inhibiting JNK was shown to reduce AB23A-induced autophagy and apoptosis.[7]

  • Overcoming Multidrug Resistance (MDR): Alisol B 23-acetate, along with Alisol A 24-acetate, has been shown to reverse MDR in cancer cells by increasing ROS production, inducing apoptosis, and inhibiting the function of P-glycoprotein (P-gp) efflux transporters.[8][9]

Quantitative Data Summary: Alisol B 23-acetate
Cell LineAssayEndpointConcentrationResultReference
A549 (NSCLC)Flow CytometryApoptotic Cells9 µMSignificant increase[6]
HCT116 (Colon Cancer)Flow CytometryG1 Phase Arrest20 µMSubstantial accumulation[7]
SW620 (Colon Cancer)Flow CytometryG1 Phase Arrest20 µMSubstantial accumulation[7]

Signaling Pathway Diagram: Alisol B 23-acetate in Colon Cancer Cells

Alisol_B_23_acetate_Colon_Cancer AB23A Alisol B 23-acetate ROS ROS Generation AB23A->ROS JNK JNK Activation ROS->JNK Autophagy Autophagy JNK->Autophagy Apoptosis Apoptosis JNK->Apoptosis Autophagy->Apoptosis (dependent)

Caption: AB23A induces autophagy-dependent apoptosis in colon cancer cells via ROS and JNK signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the Alisol compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the Alisol compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Investigating Alisol's Anti-Cancer Mechanism

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Alisol Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Metastasis_Assay Migration/Invasion Assay (Wound Healing, Transwell) Treatment->Metastasis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Metastasis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for elucidating the anti-cancer mechanism of Alisol compounds.

References

An In-depth Technical Guide to the Biological Activity and Pharmacological Effects of Alisol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alisol C, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), along with its acetate derivative this compound 23-acetate, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities and pharmacological effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-osteoporotic, anticancer, and metabolic regulatory effects.

Anti-inflammatory and Anti-allergic Effects:

This compound monoacetate has demonstrated anti-inflammatory properties by reducing ear edema in a mouse model of delayed-type hypersensitivity.[3] It also contributes to the anti-allergic effects of Alisma orientale extracts by inhibiting antibody-mediated allergic reactions.[4] Specifically, Alisol B 23-acetate, a closely related compound, has been shown to be a major inhibitor of 5-lipoxygenase-catalyzed leukotriene C4 production and reduces IgE/antigen-induced degranulation of mast cells.[4]

Anti-osteoporotic Effects:

This compound 23-acetate has shown significant promise in the treatment of osteoporosis. In an ovariectomized (OVX) rat model, it ameliorated trabecular bone loss and reduced serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][5] The underlying mechanism involves the inhibition of osteoclastogenesis by suppressing the RANKL-induced signaling pathway.[5] Specifically, it inhibits the expression of key osteoclastogenesis transcription factors and enzymes including TRAP, c-Fos, MMP9, NFATc1, and CTK, and reduces the phosphorylation of JNK.[5]

Anticancer Activity:

This compound 23-acetate has been identified as a cytotoxic agent against various cancer cell lines.[6] While the detailed mechanism for this compound is still under investigation, related alisol compounds like Alisol A and B have been shown to induce cancer cell apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt/mTOR and JNK/p38 MAPK.[7][8][9]

Metabolic Regulation:

Extracts of Alisma rhizoma, containing this compound, are traditionally used for their diuretic and lipid-lowering effects.[4][10] this compound has been shown to improve glucose uptake in HepG2 cells, suggesting its potential role in managing hyperglycemia.[11] The lipid-lowering effects are partly attributed to the regulation of lipoprotein lipase (LPL) activity.[12]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Anti-osteoporotic Activity of this compound Derivatives

CompoundModelDosage/ConcentrationEffectReference
This compound monoacetateMouse model of delayed-type hypersensitivity10 and 50 mg/kgReduction in ear edema[3]
This compound monoacetateOvariectomized rat model of osteoporosis1 and 2 mg/kgReduced trabecular bone loss and serum levels of TNF-α, IL-6, and IL-1β[3]
This compound monoacetateCo-culture of primary rat osteoblasts and bone marrow cells1-10 µMInhibition of calcitriol-induced osteoclast formation[3]
This compound 23-acetateOvariectomized (OVX) rat modelNot specifiedAmeliorated OVX-induced trabecular bone loss and lowered serum TRAP5b, CTK, β-CTX, TNF-α, IL-6, and IL-1β[5]

Table 2: Antibacterial Activity of this compound Monoacetate

CompoundBacterial StrainMIC (µg/ml)Reference
This compound monoacetateAntibiotic-resistant S. aureus2.5-5[3]
This compound monoacetateAntibiotic-resistant E. faecium2.5-5[3]
This compound monoacetateAntibiotic-resistant E. coli2.5-5[3]
This compound monoacetateAntibiotic-resistant P. aeruginosa2.5-5[3]
This compound monoacetateOther antibiotic-resistant S. aureus or E. coli strains>256[3]

Table 3: Cytotoxic Activity of Alisol Derivatives

CompoundCell LineED50 (µg/ml)Reference
Alisol BSK-OV37.5[6]
Alisol BB16-F107.5[6]
Alisol BHT10804.9[6]

Note: Data for this compound's direct cytotoxic ED50 was not specified in the provided results, but it is listed as a cytotoxic triterpenoid.

Experimental Protocols

Detailed experimental protocols were not fully available in the initial search results. However, based on the methodologies mentioned, the following outlines can be inferred for key experiments.

1. Extraction and Isolation of this compound 23-acetate: The dried powder of the rhizome of Alisma orientale is extracted with 95% ethanol. The resulting residue after solvent evaporation is fractioned with chloroform. The chloroform fraction is then subjected to column chromatography on silica gel, eluting with a petroleum ether-ethanol mixture, followed by further purification with a petroleum ether-acetone mixture to yield pure this compound 23-acetate.[13]

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay): Cancer cells (e.g., 5×10³ cells/well) are seeded in 96-well plates and cultured for 24 hours. The cells are then treated with varying concentrations of the test compound (e.g., Alisol A) for a specified period. Subsequently, MTT solution is added to each well and incubated for 4 hours. After removing the MTT solution, DMSO is added to dissolve the formazan crystals. The optical density is measured at 490 nm using a microplate reader to determine cell viability.[14]

3. Western Blot Analysis for Signaling Pathway Proteins: Cells are treated with the compound of interest. After treatment, cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, c-Fos, NFATc1) overnight. After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

4. Animal Models:

  • Ovariectomized (OVX) Rat Model for Osteoporosis: Female rats are ovariectomized to induce osteoporosis. After a recovery period, the rats are treated with this compound 23-acetate orally for a specified duration. Bone mineral density and trabecular bone structure are analyzed using micro-CT. Serum biomarkers for bone turnover and inflammation are measured by ELISA.[5]

  • Delayed-Type Hypersensitivity Mouse Model: Mice are sensitized with an antigen. After a challenge with the same antigen, the resulting ear edema is measured. The effect of orally administered this compound monoacetate on the reduction of ear swelling is evaluated.[3]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its related compounds are mediated through the modulation of various signaling pathways.

Anti-osteoporotic Mechanism: this compound 23-acetate exerts its anti-osteoporotic effects by inhibiting the RANKL-induced signaling cascade in osteoclast precursors. This leads to the downregulation of key transcription factors and enzymes necessary for osteoclast differentiation and function.

Anti_Osteoporotic_Mechanism RANKL RANKL RANK RANK RANKL->RANK binds to JNK JNK RANK->JNK AC23A This compound 23-acetate AC23A->JNK inhibits pJNK p-JNK JNK->pJNK c_Fos c-Fos pJNK->c_Fos activates NFATc1 NFATc1 c_Fos->NFATc1 activates Osteoclastogenesis Osteoclastogenesis (TRAP, MMP9, CTK) NFATc1->Osteoclastogenesis promotes

Caption: Anti-osteoporotic mechanism of this compound 23-acetate.

General Anticancer Signaling (Inferred from related Alisols): Alisol derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and MAPK.

Anticancer_Signaling Alisols Alisol Derivatives PI3K PI3K Alisols->PI3K inhibits p38 p38 MAPK Alisols->p38 activates JNK JNK Alisols->JNK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: General anticancer signaling pathways modulated by Alisol derivatives.

Conclusion and Future Directions

This compound and its derivatives are promising natural compounds with a wide range of pharmacological activities. The quantitative data and identified signaling pathways provide a solid foundation for their further development as therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models, and optimizing its pharmacokinetic properties for potential clinical applications. The detailed experimental workflows provided in this guide can serve as a valuable resource for researchers in this field.

References

Alisol C and Its Derivatives: A Technical Guide to Anti-inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Alisol C and its related compounds, a group of protostane triterpenoids derived from Alisma orientale. This document summarizes the key signaling pathways involved, presents quantitative data from relevant studies, details common experimental methodologies, and provides visual representations of the molecular interactions.

Core Anti-inflammatory Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the AMP-activated Protein Kinase (AMPK) pathway, and the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. Alisol compounds have been shown to suppress the activation of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Alisol derivatives can prevent the degradation of IκBα, thereby inhibiting NF-κB activation.[1][2][3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Alisol_C This compound (and derivatives) Alisol_C->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

NF-κB Signaling Inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[1][4] Alisol compounds have been demonstrated to inhibit the phosphorylation of these key kinases in response to inflammatory stimuli.[1][4] This inhibition prevents the downstream activation of transcription factors that contribute to the inflammatory response.[1][5][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Alisol_C This compound (and derivatives) Alisol_C->ERK Inhibits phosphorylation Alisol_C->JNK Inhibits phosphorylation Alisol_C->p38 Inhibits phosphorylation Inflammatory_Genes Inflammatory Genes Transcription_Factors->Inflammatory_Genes

MAPK Signaling Inhibition by this compound.
AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, when activated, can have anti-inflammatory effects. Alisol A 24-acetate has been shown to activate the AMPK pathway, which in turn can suppress inflammatory responses.[7][8] The activation of AMPK can lead to the inhibition of mTOR, a pathway often associated with pro-inflammatory processes.[8]

AMPK_Pathway Alisol_A_24_acetate Alisol A 24-acetate AMPK AMPK Alisol_A_24_acetate->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Inflammation Inflammation mTOR->Inflammation Promotes

AMPK Signaling Activation by Alisol A 24-acetate.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct inhibition of the NLRP3 inflammasome by this compound is still under investigation, its ability to suppress upstream signals like NF-κB activation and mitochondrial ROS suggests a potential inhibitory role.

NLRP3_Inflammasome_Pathway cluster_signals Initiating Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects Signal1 Signal 1 (Priming) e.g., LPS -> NF-κB NLRP3 NLRP3 Signal1->NLRP3 Upregulates expression Pro_IL1β Pro-IL-1β Signal1->Pro_IL1β Upregulates expression Pro_IL18 Pro-IL-18 Signal1->Pro_IL18 Upregulates expression Signal2 Signal 2 (Activation) e.g., ATP, ROS Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1β Cleaves Caspase1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1β Mature IL-1β Pro_IL1β->IL1β IL18 Mature IL-18 Pro_IL18->IL18 Alisol_C Potential Inhibition by this compound Alisol_C->Signal1 Alisol_C->Signal2

Potential Inhibition of NLRP3 Inflammasome by this compound.

Quantitative Data Summary

The anti-inflammatory effects of various Alisol compounds have been quantified in several studies. The following tables summarize the inhibitory effects on key inflammatory mediators.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Alisol F and 25-Anhydroalisol F in LPS-stimulated RAW 264.7 Cells [1]

CompoundConcentration (µM)NO Production Inhibition (%)IL-6 Production Inhibition (%)TNF-α Production Inhibition (%)IL-1β Production Inhibition (%)
Alisol F 3.3~20~15~25~18
11~50~45~55~50
33~80~75~85~80
25-Anhydroalisol F 3.3~15~10~20~15
11~40~35~45~40
33~70~65~75~70

Table 2: In Vivo Effects of Alisol F on Serum Cytokine Levels in LPS/D-gal-induced Acute Liver Injury in Mice [1]

TreatmentDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -~100~50~20
LPS/D-gal -~1200~800~250
Alisol F + LPS/D-gal 20~400~300~100
Dexamethasone + LPS/D-gal 5~300~200~80

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of Alisol compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is frequently used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Alisol compounds for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours for protein analysis, 4 hours for mRNA analysis).[1]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of Alisol compounds for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants or serum samples and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate and add a substrate that produces a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: qRT-PCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Protocol:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[1]

Western Blotting
  • Principle: Western blotting is used to detect and quantify the protein levels of signaling molecules (e.g., phosphorylated and total forms of NF-κB, MAPKs) and inflammatory enzymes (e.g., iNOS, COX-2).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound and LPS Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability NO_Assay NO Production (Griess Test) Treatment->NO_Assay ELISA_invitro Cytokine Quantification (ELISA) Treatment->ELISA_invitro qRT_PCR mRNA Expression (qRT-PCR) Treatment->qRT_PCR Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Animal_Model Animal Model (e.g., LPS-induced injury) Alisol_Treatment This compound Administration Animal_Model->Alisol_Treatment Sample_Collection Sample Collection (Serum, Tissues) Alisol_Treatment->Sample_Collection ELISA_invivo Serum Cytokine (ELISA) Sample_Collection->ELISA_invivo Histology Tissue Histology (H&E Staining) Sample_Collection->Histology

General Experimental Workflow for this compound Anti-inflammatory Studies.

References

Alisol C Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C, a tetracyclic triterpenoid extracted from the rhizome of Alisma orientale, and its derivatives have emerged as a promising class of natural compounds with a wide spectrum of therapeutic activities. These compounds, including Alisol A, Alisol B, and their various acetate esters, have demonstrated significant potential in the treatment of a range of diseases, underpinned by their potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Therapeutic Potential and Quantitative Data

The therapeutic efficacy of this compound derivatives has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Cancer Activity of Alisol Derivatives (IC50 values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Alisol A HCT-116Colorectal Cancer20-40[1]
HT-29Colorectal Cancer20-40[1]
SCC-9Oral CancerNot specified[2]
HSC-3Oral CancerNot specified[2]
Alisol A 24-acetate HK-2-48-768[3]
Alisol B 23-acetate HK-2-60-960[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Anti-Inflammatory Activity of Alisol Derivatives
CompoundAssayCell LineIC50 (µM)Reference
Alismol NO Production InhibitionRAW 264.7Not specified[4]
Alisol B monoacetate NO Production InhibitionRAW 264.7Not specified[4]
Alisol F NO, IL-6, TNF-α, IL-1β Production InhibitionRAW 264.7Not specified[5]
25-Anhydroalisol F NO, IL-6, TNF-α, IL-1β Production InhibitionRAW 264.7Not specified[5]

IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 3: In Vivo Anti-Inflammatory Activity of Alisol Derivatives
CompoundAnimal ModelEffectDosageReference
Alisol F LPS/d-gal-induced acute liver-injured miceInhibition of TNF-α, IL-1β, and IL-6 productionNot specified[5]

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their therapeutic effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[6][7][8][9] Alisol derivatives have been shown to inhibit this pathway at multiple levels.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Alisol_C This compound Derivatives Alisol_C->PI3K Inhibition Alisol_C->Akt Inhibition Alisol_C->mTORC1 Inhibition NFkB_Signaling_Pathway NF-κB Signaling Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation Alisol_C This compound Derivatives Alisol_C->IKK Inhibition Alisol_C->NFkB_nuc Inhibition of Translocation Experimental_Workflow_Carrageenan_Edema Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Test, Reference) Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Edema, % Inhibition) Paw_Measurement->Data_Analysis Biochemical_Analysis Biochemical Analysis (Cytokines, NO) Data_Analysis->Biochemical_Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Alisol C by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a protostane-type triterpenoid found in Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juzep.[1] This compound, along with other related alisols, has garnered significant interest due to its potential pharmacological activities, including hypolipidemic, anti-inflammatory, and diuretic effects.[1] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and water. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Column: A C18 column (e.g., Optimapak C18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[2]

  • Solvents: HPLC grade acetonitrile and purified water. Phosphoric acid may be used for mobile phase modification.[2]

  • This compound Reference Standard: A reference standard of this compound with a purity of ≥98% is required.

  • Sample Filtration: 0.45 µm syringe filters for sample preparation.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

  • Mobile Phase: A common mobile phase for the separation of alisols is a gradient of acetonitrile and water. For example, a gradient elution with acetonitrile and 0.1% aqueous phosphoric acid can be used.[2] An alternative isocratic system might use a mixture of acetonitrile and water. The optimal composition should be determined empirically.

Sample Preparation (from Alismatis Rhizoma)
  • Grinding: Grind the dried Alismatis Rhizoma into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample and place it in a conical flask. Add a suitable volume of extraction solvent (e.g., 50 mL of methanol or ethanol).

  • Sonication/Reflux: Extract the sample using ultrasonication or heat reflux for a specified period (e.g., 30-60 minutes) to ensure complete extraction of this compound.

  • Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% aqueous phosphoric acid (gradient elution)[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 208 nm or 245 nm[3]
Injection Volume 10-20 µL
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The correlation coefficient (r²) of the calibration curve should be >0.999.

  • Accuracy: The accuracy of the method should be determined by performing recovery studies. This involves spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample on the same day and on different days. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related compounds. Note that specific values may vary depending on the exact experimental conditions.

Table 1: Linearity and Range for this compound

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound5.2 - 104> 0.999

Data adapted from a study on the simultaneous determination of 11 triterpenoids in Alismatis Rhizoma.[3]

Table 2: Method Validation Parameters for this compound and Related Compounds

ParameterThis compoundThis compound 23-acetate
Recovery (%) 97.24 - 102.4998.06 - 101.71[2]
Intra-day Precision (RSD, %) < 3.83< 1.5
Inter-day Precision (RSD, %) < 3.22< 2.0
LOD (µg/mL) Not explicitly reported0.08 - 0.15[2]
LOQ (µg/mL) Not explicitly reportedNot explicitly reported

Data for this compound recovery and precision are based on a UPLC-MS/MS method which can be indicative for a well-developed HPLC-UV method.[1] Data for this compound 23-acetate are from an HPLC-UV method.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_standards Standard Preparation Sample Solid Sample (e.g., Alismatis Rhizoma) Grinding Grinding to Powder Sample->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (208/245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification StdStock This compound Standard Stock Solution StdWorking Working Standards StdStock->StdWorking StdWorking->Calibration

References

Application Notes: Alisol C in vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alisol C, a triterpenoid compound derived from the rhizome of Alisma plantago-aquatica, has garnered interest in pharmacological research for its potential therapeutic properties. Like other related alisol compounds, it is being investigated for various biological activities, including its effects on cancer cells. A fundamental step in evaluating the potential of any new anticancer agent is to determine its effect on cell viability and proliferation. The MTT and XTT assays are widely used colorimetric methods for this purpose, providing quantitative data on how a compound like this compound affects the metabolic activity of cultured cells, which is an indicator of cell viability.

These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. In living cells, mitochondrial and cytosolic dehydrogenases catalyze this reduction. The amount of formazan produced is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan that must be solubilized (e.g., with DMSO) before absorbance can be measured.[1][2]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[3]

These application notes provide detailed protocols for using MTT and XTT assays to assess the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action Overview

Studies on related alisol compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). This process is frequently linked to the modulation of key cellular signaling pathways. For instance, Alisol derivatives have been shown to inhibit pro-survival pathways like PI3K/AKT/mTOR and activate stress-activated pathways such as the JNK and p38 MAPK cascades, ultimately leading to apoptosis.[4][5][6][7][8] The generation of reactive oxygen species (ROS) has also been identified as a contributing factor to the induced cytotoxicity.[7][9]

Data Presentation

The following tables represent example data obtained from MTT/XTT assays after treating a hypothetical cancer cell line (e.g., HepG2, human liver cancer) with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Control)1.2540.085100.0%
101.1020.07187.9%
250.8590.06368.5%
500.5410.04943.1%
1000.2130.03217.0%
2000.0980.0257.8%

% Cell Viability = (Mean Absorbance of Treated Sample / Mean Absorbance of Control) x 100

Table 2: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-small cell lung48~45
HCT116Colon48~60
SCC-9Oral Squamous24~75
HepG2Hepatocellular48~50

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. These are representative values based on the literature for related compounds.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the cell viability assays and a potential signaling pathway affected by this compound.

G alisol This compound ros ROS Generation alisol->ros jnk_p38 JNK / p38 MAPK alisol->jnk_p38 pi3k PI3K alisol->pi3k Inhibition ros->jnk_p38 Activation apoptosis Apoptosis jnk_p38->apoptosis Activation akt AKT pi3k->akt mtor mTOR akt->mtor viability Decreased Cell Viability mtor->viability Promotes Survival apoptosis->viability

References

Application Notes and Protocols: Alisol C in the Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing a scratch wound healing assay to investigate the effects of Alisol C on cell migration, a critical process in wound healing.

Introduction

The wound healing process is a complex biological cascade involving cell migration, proliferation, and differentiation. The scratch wound healing assay is a widely used in vitro method to study collective cell migration.[1][2] This technique creates a cell-free gap, or "scratch," in a confluent cell monolayer, and the subsequent closure of this gap by migrating cells is monitored over time.[1] This allows for the quantitative assessment of factors that may promote or inhibit cell migration, making it a valuable tool for screening potential therapeutic compounds like this compound. This compound is a natural compound whose analogues, like Alisol A, have been shown to influence cell proliferation and migration, suggesting its potential role in wound healing.[3][4]

Principle of the Assay

A scratch is created in a confluent monolayer of cells, mimicking a wound. The cells at the edge of the scratch will migrate to close the gap. The rate of wound closure can be quantified by imaging the scratch at regular intervals and measuring the change in the cell-free area. By treating the cells with this compound, its effect on the rate of cell migration can be determined by comparing it to an untreated control group.[1]

Data Presentation

The quantitative data obtained from the wound healing assay should be organized for clear comparison. The following table provides a template for summarizing typical results.

Treatment GroupConcentration (µM)Average Wound Width at 0h (µm)Average Wound Width at 24h (µm)Wound Closure (%)Cell Migration Rate (µm/h)
Vehicle Control05002505010.4
This compound151018064.713.75
This compound1049010079.616.25
This compound505058084.217.7
Positive Control-4955089.918.54

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific activity of this compound.

Experimental Protocols

This section details the step-by-step methodology for conducting a wound healing assay to evaluate the effect of this compound.

Materials
  • Cells: Adherent cell line suitable for wound healing assays (e.g., fibroblasts, keratinocytes).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM, RPMI) with fetal bovine serum (FBS) and antibiotics.[1]

    • Phosphate-Buffered Saline (PBS), sterile.[1]

    • Trypsin-EDTA solution.[1]

    • This compound stock solution (dissolved in a suitable vehicle like DMSO).

    • Vehicle control (e.g., DMSO).

    • (Optional) Mitomycin C to inhibit cell proliferation.[1]

  • Consumables and Equipment:

    • Sterile multi-well culture plates (e.g., 12-well or 24-well).[5][6]

    • Pipette tips (e.g., 200 µL or 1000 µL).[5][6]

    • Cell culture incubator (37°C, 5% CO2).[1]

    • Inverted microscope with a camera for imaging.

    • Image analysis software (e.g., ImageJ).[5]

Procedure
  • Cell Seeding:

    • Culture the chosen cell line to about 80-90% confluence.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.[1][5] For example, for a 24-well plate, approximately 0.1 x 10^6 cells per well may be appropriate, but this needs to be optimized for each cell line.[1]

    • Incubate the plates at 37°C and 5% CO2.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, gently remove the culture medium.

    • Using a sterile 200 µL or 1000 µL pipette tip, create a straight scratch down the center of each well.[5][6] Apply consistent, gentle pressure to ensure a uniform scratch width.

    • A cross-shaped scratch can also be made to have more defined edges for analysis.[5]

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove any detached cells and debris.[5]

    • Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve this compound) and a positive control if available.

    • If the experiment aims to study only cell migration, a proliferation inhibitor like Mitomycin C can be added to the medium.[1]

  • Imaging and Data Acquisition:

    • Immediately after adding the treatment medium, capture the first set of images of the scratches (time 0).

    • Use an inverted microscope at a consistent magnification (e.g., 10x).[5]

    • It is crucial to have reference points to ensure that the same field of view is imaged at each time point.

    • Return the plate to the incubator.

    • Capture subsequent images at regular intervals (e.g., every 4-8 hours) until the scratch in the control group is nearly closed (typically 24-48 hours).[5]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch in the images from each time point.

    • Calculate the percentage of wound closure at each time point for each treatment group using the following formula: Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] * 100

    • The cell migration rate can also be calculated by determining the distance the cell front has moved over time.[7]

Potential Signaling Pathways

While the specific mechanisms of this compound in wound healing are yet to be fully elucidated, studies on related compounds and the general process of wound healing point towards the involvement of several key signaling pathways.[8][9][10] Alisol A has been shown to affect pathways such as PI3K/Akt and MAPK, which are known to regulate cell proliferation, migration, and survival.[3][11][12] These pathways are crucial in the different phases of wound healing.[8][13]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Wound Creation and Treatment cluster_2 Data Acquisition and Analysis seed_cells Seed cells in multi-well plates incubate_monolayer Incubate to form a confluent monolayer seed_cells->incubate_monolayer create_scratch Create a scratch in the monolayer incubate_monolayer->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_treatment Add medium with this compound / Controls wash_cells->add_treatment image_t0 Image scratches at time 0 add_treatment->image_t0 incubate_imaging Incubate and image at regular intervals image_t0->incubate_imaging analyze_images Measure wound area/width incubate_imaging->analyze_images calculate_closure Calculate % wound closure and migration rate analyze_images->calculate_closure

Caption: Workflow for the this compound Wound Healing Assay.

Potential Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus AlisolC This compound Receptor Growth Factor Receptor AlisolC->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration MAPK->Migration

Caption: Potential Signaling Pathways Modulated by this compound.

References

Alisol C in Hyperlipidemia Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol C and its derivatives, naturally occurring triterpenoids isolated from Alismatis Rhizoma, have demonstrated significant potential in preclinical studies for the management of hyperlipidemia. These compounds have been shown to effectively modulate lipid profiles in various animal models of hyperlipidemia, primarily by reducing levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while concurrently elevating high-density lipoprotein cholesterol (HDL-C). The therapeutic effects of this compound and its analogues are attributed to a multi-targeted mechanism of action, influencing several key signaling pathways involved in lipid metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound in hyperlipidemic animal models, intended to guide researchers in the standardized evaluation of its therapeutic efficacy.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of Alisol derivatives on lipid profiles in animal models of hyperlipidemia.

Table 1: Effects of Alisol Acetates on Serum Lipids in Hyperlipidemic Mice

Treatment GroupDoseTC (mg/dL)TG (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Model Control-IncreasedIncreasedIncreasedDecreased
Simvastatin-Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol A 24-acetateHighSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol A 24-acetateMediumSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol A 24-acetateLowSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol B 23-acetateHighSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol B 23-acetateMediumSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol B 23-acetateLowSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased

Note: This table synthesizes findings indicating that Alisol acetates significantly improve the lipid profile in hyperlipidemic mice[1].

Table 2: Effect of Alisol A on Serum Lipids in High-Fat Diet-Induced Obese Mice

ParameterModel GroupAlisol A Treated Group
Total Cholesterol (TC)IncreasedReversed Increase
Triglycerides (TG)IncreasedReversed Increase
LDL-CIncreasedReversed Increase
Free Fatty Acids (NEFA)IncreasedReversed Increase
Fatty Acid Binding Protein 4 (FABP4)IncreasedReversed Increase

Note: Alisol A treatment demonstrated a reversal of the adverse lipid profile changes induced by a high-fat diet[2].

Experimental Protocols

Induction of Hyperlipidemia in a Mouse Model

This protocol describes the induction of hyperlipidemia in mice using a high-fat diet (HFD), a widely used and effective method.

Materials:

  • Male C57BL/6 mice (or other appropriate strain, e.g., ApoE-/-)

  • Standard chow diet

  • High-fat diet (HFD): A common composition consists of a standard diet supplemented with 1% cholesterol, 10% lard, and 10% yolk powder[3]. Alternatively, commercially available HFDs with defined caloric content from fat are frequently used.

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice to the animal facility for at least one week, providing ad libitum access to a standard chow diet and water.

  • Randomly divide the animals into a control group and an experimental (HFD) group.

  • House the control group with continued ad libitum access to the standard chow diet.

  • House the HFD group with ad libitum access to the high-fat diet for a period of 4 to 8 weeks to induce hyperlipidemia.[4][5]

  • Monitor animal weight and food consumption regularly.

  • At the end of the induction period, collect blood samples via tail vein or retro-orbital sinus to confirm the hyperlipidemic state by measuring baseline TC, TG, LDL-C, and HDL-C levels.

Administration of this compound

Materials:

  • This compound (or its derivatives)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Following the successful induction of hyperlipidemia, further divide the HFD-fed animals into a vehicle control group and one or more this compound treatment groups (e.g., low, medium, and high dose).

  • Prepare fresh solutions/suspensions of this compound in the chosen vehicle daily.

  • Administer this compound or the vehicle to the respective groups via oral gavage once daily for a typical treatment duration of 4 to 8 weeks.[4][5]

  • Continue feeding all groups their respective diets (standard chow for the normal control, HFD for all other groups) throughout the treatment period.

  • Monitor animal health, body weight, and food intake throughout the study.

Biochemical Analysis of Serum Lipids

Materials:

  • Blood collection tubes (e.g., EDTA-coated or serum separator tubes)

  • Centrifuge

  • Commercial ELISA or colorimetric assay kits for TC, TG, LDL-C, and HDL-C.

Procedure:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood samples via cardiac puncture or other terminal methods.

  • Separate serum or plasma by centrifugation according to the kit manufacturer's instructions.

  • Store the samples at -80°C until analysis.

  • Determine the concentrations of TC, TG, LDL-C, and HDL-C in the serum or plasma using the selected commercial assay kits, following the manufacturer's protocols.[4]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their lipid-lowering effects through the modulation of several key signaling pathways.

1. HMG-CoA Reductase Inhibition: Alisol acetates have been shown to inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, in a dose-dependent manner. This action is believed to be a direct, competitive inhibition.[1][6]

2. AMPK/SIRT1 and AMPK/ACC/SREBP-1c Pathways: Alisol A activates the AMPK/SIRT1 and AMPK/ACC/SREBP-1c signaling pathways.[7][8] Activation of AMPK, a central regulator of energy metabolism, leads to the phosphorylation and inactivation of ACC (acetyl-CoA carboxylase), which in turn reduces fatty acid synthesis. This cascade also suppresses the expression of SREBP-1c, a key transcription factor for lipogenic genes.

3. Cholesterol Efflux and Transport: Alisol A 24-acetate promotes the expression of ABCA1 and ABCG1 at both the mRNA and protein levels.[4] These transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral tissues to HDL for transport back to the liver.

4. Lipoprotein Lipase (LPL) Activity: Alisol compounds can enhance the activity of lipoprotein lipase (LPL), a key enzyme in triglyceride metabolism.[6] Increased LPL activity leads to more efficient hydrolysis of triglycerides in circulating lipoproteins.

5. ACAT Inhibition: Alisols may also inhibit the activity of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol, which can reduce the absorption and storage of cholesterol.[9]

6. RARα-PPARγ-CD36 Cascade: Alisol B has been shown to regulate the RARα-PPARγ-CD36 pathway, leading to a decrease in fatty acid uptake in hepatocytes and alleviating lipid accumulation.[10]

Visualizations

Alisol_C_Experimental_Workflow cluster_0 Phase 1: Hyperlipidemia Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis acclimatization Acclimatization (1 week) Standard Diet diet_induction High-Fat Diet Feeding (4-8 weeks) acclimatization->diet_induction baseline Baseline Blood Sample (Confirm Hyperlipidemia) diet_induction->baseline grouping Random Grouping: - Vehicle Control - this compound (Low, Med, High) baseline->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Monitor Weight & Health treatment->monitoring blood_collection Terminal Blood Collection monitoring->blood_collection serum_separation Serum/Plasma Separation blood_collection->serum_separation biochemical_assays Biochemical Assays (TC, TG, LDL-C, HDL-C) serum_separation->biochemical_assays data_analysis Data Analysis biochemical_assays->data_analysis

Caption: Experimental workflow for evaluating this compound in a hyperlipidemic animal model.

Alisol_Signaling_Pathways cluster_AMPK AMPK-Mediated Pathways cluster_Cholesterol Cholesterol Metabolism cluster_Transport Lipid Transport & Uptake Alisol_C This compound & Derivatives AMPK AMPK Activation Alisol_C->AMPK HMGCR HMG-CoA Reductase Inhibition Alisol_C->HMGCR ACAT ACAT Inhibition Alisol_C->ACAT ABCA1_G1 ABCA1/ABCG1 Upregulation Alisol_C->ABCA1_G1 LPL LPL Activity Increase Alisol_C->LPL CD36 CD36 Downregulation Alisol_C->CD36 SIRT1 SIRT1 AMPK->SIRT1 ACC ACC Inhibition AMPK->ACC SREBP1c SREBP-1c Inhibition AMPK->SREBP1c Lipogenesis Decreased Lipogenesis ACC->Lipogenesis SREBP1c->Lipogenesis Chol_Synth Decreased Cholesterol Synthesis HMGCR->Chol_Synth Chol_Absorp Decreased Cholesterol Absorption/Esterification ACAT->Chol_Absorp Chol_Efflux Increased Cholesterol Efflux ABCA1_G1->Chol_Efflux TG_Hydrolysis Increased TG Hydrolysis LPL->TG_Hydrolysis FA_Uptake Decreased Fatty Acid Uptake CD36->FA_Uptake

Caption: Key signaling pathways modulated by this compound and its derivatives in hyperlipidemia.

References

Alisol C Administration in Mouse Models of Osteoarthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptom management. Alisol C, a triterpenoid compound derived from Alisma orientale, has garnered interest for its potential anti-inflammatory and chondroprotective properties. This document provides detailed application notes and protocols for the administration of this compound in mouse models of osteoarthritis, based on available preclinical data.

Important Note: As of the latest literature review, no studies have been published on the direct administration of this compound in mouse models of osteoarthritis. The following protocols and data are adapted from a study on a closely related compound, Alisol A 24-acetate , in a monosodium iodoacetate (MIA)-induced rat model of osteoarthritis[1]. Researchers should consider these protocols as a foundational guide and may need to optimize dosages and methodologies for this compound and specific mouse models.

Data Presentation

The following tables summarize the quantitative data from the study on Alisol A 24-acetate in a rat model of osteoarthritis, which can serve as a benchmark for expected outcomes with this compound in mouse models[1].

Table 1: In Vivo Effects of Alisol A 24-acetate on Osteoarthritis Progression in a Rat Model

Treatment GroupOsteoarthritis Research Society International (OARSI) Score
Sham1.2 ± 0.4
MIA Model8.5 ± 1.1
MIA + Alisol A 24-acetate (Low Dose)5.3 ± 0.9*
MIA + Alisol A 24-acetate (High Dose)3.1 ± 0.7**

*p < 0.05, **p < 0.01 compared to the MIA model group. Data are presented as mean ± standard deviation. Adapted from Xu et al., 2023[1].

Table 2: In Vitro Effects of Alisol A 24-acetate on Chondrocytes

TreatmentAggrecan Expression (% of Control)Collagen II Expression (% of Control)ADAMTS5 Expression (% of Control)MMP13 Expression (% of Control)
Control100100100100
IL-1β (10 ng/mL)45 ± 5 52 ± 6210 ± 15 185 ± 12
IL-1β + Alisol A 24-acetate (10 µM)78 ± 781 ± 8135 ± 11120 ± 9
IL-1β + Alisol A 24-acetate (20 µM)92 ± 8 95 ± 9110 ± 8 105 ± 7

*p < 0.05, **p < 0.01 compared to the IL-1β group. Data are presented as mean ± standard deviation. Adapted from Xu et al., 2023[1].

Experimental Protocols

Osteoarthritis Induction in Mice

Several models can be used to induce osteoarthritis in mice, including surgical and chemical methods[2][3][4][5]. The choice of model depends on the specific research question.

a) Chemical Induction: Monosodium Iodoacetate (MIA) Model

This model is widely used due to its reproducibility and ability to induce a pain phenotype[5].

  • Animals: 8-10 week old male C57BL/6 mice.

  • Anesthesia: Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Injection:

    • Flex the knee joint of the right hind limb.

    • Inject 10 µL of MIA solution (2 mg/mL in sterile saline) intra-articularly using a 30-gauge needle.

    • The contralateral (left) knee can be injected with 10 µL of sterile saline as a control.

  • Post-operative Care: Monitor animals for recovery from anesthesia and any signs of distress. Provide soft bedding and easy access to food and water.

b) Surgical Induction: Destabilization of the Medial Meniscus (DMM) Model

This model mimics post-traumatic osteoarthritis and is considered a gold standard for studying structural changes[2][3].

  • Animals: 10-12 week old male C57BL/6 mice.

  • Anesthesia and Analgesia: Anesthetize mice as described above. Administer a pre-operative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg subcutaneously).

  • Surgical Procedure:

    • Make a small incision on the medial side of the right knee joint.

    • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

    • Suture the incision in layers.

    • A sham surgery, where the joint capsule is opened but the MMTL is not transected, should be performed on a control group of mice.

  • Post-operative Care: Provide post-operative analgesia for 48-72 hours. Monitor for signs of infection and ensure proper wound healing.

Preparation and Administration of this compound
  • Preparation:

    • Dissolve this compound powder in a suitable vehicle. Based on studies with similar compounds, a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene glycol (PEG), ethanol, and saline can be considered.

    • Prepare different concentrations for dose-response studies. Suggested starting doses, extrapolated from the Alisol A 24-acetate study, could be in the range of 10-50 mg/kg body weight for mice.

  • Administration:

    • Administer the this compound solution via intraperitoneal (i.p.) injection or oral gavage.

    • The administration frequency should be determined based on pharmacokinetic studies of this compound in mice, if available. A daily or every-other-day administration schedule is a reasonable starting point[1].

    • Treatment should commence either prophylactically (before or at the time of OA induction) or therapeutically (after the establishment of OA), depending on the study's objective.

Assessment of Osteoarthritis Progression

a) Histological Analysis:

  • Tissue Collection: At the end of the experiment (e.g., 4-8 weeks post-induction), euthanize the mice and dissect the knee joints.

  • Fixation and Decalcification: Fix the joints in 10% neutral buffered formalin for 24-48 hours, followed by decalcification in 10% EDTA solution for 14-21 days.

  • Embedding and Sectioning: Embed the decalcified joints in paraffin and cut 5 µm thick sagittal sections.

  • Staining:

    • Safranin O and Fast Green: To visualize proteoglycan loss (cartilage degradation). Safranin O stains proteoglycans red, while Fast Green counterstains the bone and other tissues green.

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.

  • Scoring: Use a standardized scoring system, such as the OARSI score, to quantify the severity of cartilage degradation[1].

b) Immunohistochemistry (IHC):

  • Procedure: Perform IHC on paraffin-embedded sections to detect the expression of key proteins involved in OA pathogenesis.

  • Primary Antibodies:

    • Anti-MMP13: To assess cartilage matrix degradation.

    • Anti-ADAMTS5: Another key enzyme in aggrecan degradation.

    • Anti-Collagen II: To evaluate the integrity of the cartilage matrix.

    • Anti-p-AMPK and Anti-p-mTOR: To investigate the involvement of the AMPK/mTOR signaling pathway.

  • Detection and Analysis: Use a suitable secondary antibody and detection system. Quantify the staining intensity using image analysis software.

c) Gene Expression Analysis (qPCR):

  • Tissue Collection: Harvest articular cartilage from the knee joints.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cartilage tissue and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for genes of interest, such as Mmp13, Adamts5, Acan (Aggrecan), and Col2a1 (Collagen II). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

d) Behavioral Assessment of Pain:

  • Von Frey Test: To measure mechanical allodynia (pain response to a non-painful stimulus).

  • Incapacitance Test: To assess weight-bearing distribution between the hind limbs as an indicator of joint pain.

Visualization of Pathways and Workflows

G Experimental Workflow for this compound in Mouse OA Model cluster_0 OA Induction cluster_1 Treatment cluster_2 Assessment OA_Induction Induce OA in Mice (e.g., MIA or DMM) Treatment Administer this compound (e.g., i.p. or oral gavage) OA_Induction->Treatment Histology Histological Analysis (Safranin O, H&E) Treatment->Histology IHC Immunohistochemistry (MMP13, ADAMTS5) Treatment->IHC qPCR Gene Expression (qPCR) Treatment->qPCR Behavior Pain Behavior (Von Frey, Incapacitance) Treatment->Behavior G Proposed Signaling Pathway of this compound in Osteoarthritis cluster_0 Catabolic Effects cluster_1 Anabolic Effects Alisol_C This compound AMPK AMPK Alisol_C->AMPK activates mTOR mTOR AMPK->mTOR inhibits MMP13 MMP13 mTOR->MMP13 promotes ADAMTS5 ADAMTS5 mTOR->ADAMTS5 promotes Inflammation Inflammatory Cytokines (IL-6, TNF-α) mTOR->Inflammation promotes Aggrecan Aggrecan mTOR->Aggrecan inhibits Collagen_II Collagen II mTOR->Collagen_II inhibits Cartilage_Degradation Cartilage Degradation MMP13->Cartilage_Degradation ADAMTS5->Cartilage_Degradation Cartilage_Synthesis Cartilage Synthesis Aggrecan->Cartilage_Synthesis Collagen_II->Cartilage_Synthesis

References

Alisol C: Application Notes and Protocols for Molecular Docking with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of Alisol C, a bioactive triterpenoid primarily found in the rhizome of Alisma orientale, with various protein targets. This document outlines its therapeutic potential, summarizes known and putative protein interactions, and offers detailed protocols for in silico molecular docking studies.

Introduction to this compound and its Therapeutic Potential

This compound and its derivatives, such as this compound 23-acetate, are natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Preclinical studies have demonstrated their potential in various therapeutic areas, including:

  • Metabolic Diseases: Alisol compounds have been shown to exhibit lipid-lowering effects, making them potential candidates for the management of hyperlipidemia and related metabolic disorders.

  • Inflammatory Conditions: These compounds possess anti-inflammatory properties, suggesting their utility in treating inflammatory diseases.

  • Cancer: Several studies have highlighted the anticancer potential of Alisol derivatives, including their ability to overcome multidrug resistance in cancer cells.

  • Osteoporosis: this compound 23-acetate has been reported to have anti-osteoporotic effects by inhibiting osteoclastogenesis.

The therapeutic effects of this compound are attributed to its interaction with various protein targets, thereby modulating their activity and influencing downstream signaling pathways. Molecular docking is a powerful computational tool to predict and analyze these interactions at a molecular level, providing valuable insights for drug design and development.

Protein Targets of this compound

Several proteins have been identified as potential targets for this compound and its derivatives. This section summarizes the key targets and the available data from molecular docking and other experimental studies.

Target ProteinCompoundBinding Affinity / InhibitionInteracting Amino Acid ResiduesPutative Effect
Lipase This compound 23-acetateIC50: 84.88 ± 1.03 μM[1]GLY-77, PHE-78, TYR-115, LEU-154, PRO-181, PHE-216, LEU-264, ASP-278, GLN-306, ARG-313, VAL-426[1]Inhibition of fat digestion and absorption
Farnesoid X Receptor (FXR) Alisol B 23-acetateAgonist activityNot explicitly detailed for this compoundRegulation of bile acid and lipid metabolism
Soluble Epoxide Hydrolase (sEH) Alisol BK D : 1.32 μMGln384 (via hydrogen bond)Anti-inflammatory effects
P-glycoprotein (P-gp) Alisol B 23-acetateSubstrate and partial non-competitive inhibitorNot explicitly detailed for this compoundModulation of multidrug resistance
SRC Kinase Alisol A 24-acetateDocking predictedNot explicitly detailed for this compoundModulation of cell proliferation and survival
Epidermal Growth Factor Receptor (EGFR) Alisol A 24-acetateDocking predictedNot explicitly detailed for this compoundInhibition of cancer cell growth
Mitogen-activated Protein Kinase 1 (MAPK1) Alisol B 23-acetateDocking predictedNot explicitly detailed for this compoundModulation of cellular stress and apoptosis

*Note: Quantitative data for this compound is limited. Data from closely related derivatives like Alisol A 24-acetate and Alisol B 23-acetate are provided as a reference for potential interactions.

Experimental Protocols

This section provides a generalized protocol for performing molecular docking studies with this compound and its protein targets. This protocol is based on commonly used methodologies and can be adapted for specific software and research questions.

Protocol 1: Molecular Docking of this compound with a Protein Target

1. Preparation of the Protein Structure:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Prepare the Protein:

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Repair any missing residues or atoms using modeling software.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand Structure:

  • Obtain this compound Structure: Obtain the 3D structure of this compound from a chemical database like PubChem (--INVALID-LINK--).

  • Prepare the Ligand:

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds of the ligand.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation:

  • Define the Binding Site:

    • If the binding site is known (e.g., from a co-crystallized ligand), define a grid box that encompasses the active site.

    • If the binding site is unknown, perform a blind docking by defining a grid box that covers the entire protein surface.

  • Run the Docking Algorithm:

    • Use a docking program such as AutoDock Vina, AutoDock 4, or Glide.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian genetic algorithm is commonly used.

    • Initiate the docking simulation.

4. Analysis of Docking Results:

  • Binding Affinity: Analyze the predicted binding affinities (e.g., docking score in kcal/mol). Lower binding energy generally indicates a more favorable interaction.

  • Binding Pose and Interactions:

    • Visualize the docked poses of this compound within the protein's binding site using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Identify and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein.

    • Generate 2D diagrams of the interactions for better visualization.

5. Validation of Docking Protocol (Optional but Recommended):

  • Redocking: If a co-crystallized ligand was present in the original PDB structure, re-dock this ligand into the binding site.

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å generally indicates a valid docking protocol.

Signaling Pathways and Experimental Workflows

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_DB Obtain Ligand Structure (e.g., PubChem) Prep_Ligand Prepare Ligand (Minimize energy, assign charges) Ligand_DB->Prep_Ligand Grid Define Grid Box (Binding Site) Prep_Protein->Grid Prep_Ligand->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Analyze Analyze Results (Binding affinity, poses) Docking->Analyze Visualize Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Analyze->Visualize

A general workflow for molecular docking studies.
Signaling Pathway of Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Alisol B 23-acetate, a compound structurally similar to this compound, has been identified as an FXR agonist.

FXR_Signaling_Pathway Alisol This compound (putative) FXR FXR Alisol->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to Target_Genes Target Gene Expression (e.g., SHP, BSEP) FXRE->Target_Genes regulates Metabolism Regulation of Bile Acid & Lipid Metabolism Target_Genes->Metabolism

Simplified FXR signaling pathway activated by a ligand.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme involved in the metabolism of epoxy fatty acids (EpFAs), which have anti-inflammatory properties. Inhibition of sEH can potentiate these anti-inflammatory effects.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 PUFA->CYP450 metabolized by EpFA Epoxy Fatty Acids (EpFAs) (Anti-inflammatory) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH hydrolyzed by Diol Diols (Less active/pro-inflammatory) sEH->Diol Alisol This compound Alisol->sEH inhibits

The role of sEH in fatty acid metabolism and its inhibition.
P-glycoprotein (P-gp) Mediated Drug Efflux

P-gp is a transmembrane protein that acts as an ATP-dependent efflux pump, contributing to multidrug resistance in cancer cells by exporting chemotherapeutic agents.

Pgp_Efflux_Mechanism cluster_cell Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug (extracellular) Pgp->Drug_out effluxes Drug_in Drug (intracellular) Drug_in->Pgp binds to ATP ATP ATP->Pgp hydrolysis powers Drug_out->Drug_in enters cell Alisol This compound (modulator) Alisol->Pgp modulates

Mechanism of P-glycoprotein mediated drug efflux.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting a range of diseases. Molecular docking provides a valuable computational approach to elucidate its mechanism of action by identifying and characterizing its interactions with various protein targets. The protocols and information provided herein serve as a guide for researchers to initiate and conduct in silico investigations into the therapeutic potential of this compound. Further experimental validation is crucial to confirm the computational predictions and to fully understand the pharmacological profile of this interesting natural product.

References

Application Note: Analysis of Alisol C-Mediated Gene Expression Changes Using Quantitative Real-Time PCR (qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisol C is a triterpenoid compound isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This compound and its related compounds, such as Alisol A and B, have garnered significant interest in the scientific community for their diverse pharmacological activities. Research has demonstrated their potential in regulating lipid metabolism, reducing inflammation, and exerting hepatoprotective effects.[1][2][3] These biological activities are fundamentally linked to the modulation of specific gene expression programs.

Compounds from the Alisol family have been shown to influence key signaling pathways. For instance, they can modulate the expression of genes involved in cholesterol and fatty acid synthesis, often through transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) and farnesoid X receptor (FXR).[1][2] Furthermore, their anti-inflammatory properties are associated with the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5][6]

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it an ideal tool for elucidating the molecular mechanisms of this compound.[7][8] This document provides a detailed protocol for treating a relevant cell line (e.g., HepG2 for metabolic studies or RAW 264.7 for inflammation studies) with this compound and quantifying the resulting changes in target gene expression using SYBR Green-based qPCR.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from cell culture to data analysis.

G cluster_prep Phase 1: Cell Culture & Treatment cluster_rna Phase 2: RNA Processing cluster_qpcr Phase 3: qPCR & Analysis a 1. Seed Cells (e.g., HepG2) in Culture Plates b 2. Culture Cells to Desired Confluency a->b c 3. Treat Cells with this compound (and Vehicle Control) b->c d 4. Incubate for Specified Duration c->d e 5. Lyse Cells and Harvest Lysate d->e f 6. Isolate Total RNA e->f g 7. Assess RNA Quality & Quantity (NanoDrop) f->g h 8. Synthesize cDNA (Reverse Transcription) g->h i 9. Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) h->i j 10. Run qPCR on Thermocycler i->j k 11. Perform Melt Curve Analysis j->k l 12. Calculate Fold Change (ΔΔCt Method) k->l

Caption: Overall workflow for qPCR analysis of this compound-treated cells.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and analyzing the expression of target genes such as SREBF1 (encoding SREBP-1c), FASN (Fatty Acid Synthase), TNF (Tumor Necrosis Factor-alpha), and IL6 (Interleukin-6).

3.1. Materials and Reagents

  • Cell Line (e.g., HepG2 human liver cancer cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA Isolation Kit (e.g., Qiagen RNeasy Mini Kit)

  • DNase I, RNase-free

  • cDNA Synthesis Kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR primers for target and reference genes (e.g., GAPDH, ACTB)

  • qPCR-compatible plates and seals

3.2. Cell Culture and Treatment

  • Cell Seeding: Seed HepG2 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare working solutions of this compound in culture media. Aspirate the old media from the cells and add the this compound-containing media. Include a "vehicle control" group treated with the same concentration of DMSO used to dissolve the this compound.

  • Incubation: Return plates to the incubator for the desired treatment period (e.g., 24 hours).

3.3. RNA Isolation and Quantification

  • Harvest Cells: Aspirate media, wash cells once with cold PBS, and lyse the cells directly in the wells using the lysis buffer provided with the RNA isolation kit.

  • RNA Extraction: Isolate total RNA according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • Quantification: Elute RNA in nuclease-free water. Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0.

3.4. cDNA Synthesis (Reverse Transcription)

  • Preparation: Prepare the reverse transcription reaction by combining a standardized amount of total RNA (e.g., 1 µg) with the components of the cDNA synthesis kit in a final volume of 20 µL.

  • Controls: Include a no-reverse transcriptase (-RT) control for each RNA sample to verify the absence of genomic DNA contamination in subsequent qPCR steps.[9]

  • Incubation: Run the reaction in a thermocycler using the manufacturer's recommended protocol (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

  • Storage: Store the resulting cDNA at -20°C.

3.5. Quantitative Real-Time PCR (qPCR)

  • Reaction Setup: Prepare the qPCR reaction mix in a 10 µL or 20 µL volume per well. A typical reaction includes:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM stock)

    • Reverse Primer (10 µM stock)

    • Diluted cDNA template (e.g., 10 ng)

    • Nuclease-free water

  • Plate Setup: Aliquot the master mix into a qPCR plate. Add the corresponding cDNA to each well. Run each sample in triplicate.[10] Include a no-template control (NTC) for each primer set to check for contamination.[9]

  • Thermocycling: Perform the qPCR on a real-time PCR instrument with a universal protocol:

    • Initial Denaturation: 95°C for 3 min

    • 40 Cycles:

      • Denaturation: 95°C for 10 sec

      • Annealing/Extension: 60°C for 30 sec

  • Melt Curve Analysis: After amplification, perform a melt curve analysis to confirm the specificity of the reaction and the absence of primer-dimers.

Data Analysis and Presentation

4.1. Data Analysis Relative gene expression can be calculated using the Livak and Schmittgen (2-ΔΔCt) method .[10]

  • Normalization to Reference Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (this compound Treated) - ΔCt (Vehicle Control)

  • Fold Change Calculation: Fold Change = 2-ΔΔCt

4.2. Data Presentation Summarize the quantitative results in a clear, tabular format. The table should include the gene name, the calculated fold change in expression for each treatment condition, standard deviation (SD) or standard error of the mean (SEM), and the p-value from statistical analysis (e.g., Student's t-test).

Gene SymbolTreatment GroupAverage Fold ChangeSEMp-value
Lipid Metabolism
SREBF1This compound (10 µM)0.450.06<0.01
FASNThis compound (10 µM)0.520.08<0.01
HMGCRThis compound (10 µM)0.610.05<0.05
Inflammation
TNFThis compound (10 µM)0.380.04<0.01
IL6This compound (10 µM)0.410.07<0.01
IL1BThis compound (10 µM)0.550.09<0.05

Note: Data shown are hypothetical and for illustrative purposes only.

Key Signaling Pathways Modulated by Alisol Compounds

5.1. SREBP Pathway (Lipid Metabolism) Alisol compounds can suppress hepatic lipogenesis by downregulating the SREBP pathway.[11][12] SREBPs are transcription factors that, when activated, move from the ER to the Golgi for processing and then to the nucleus to activate genes involved in cholesterol and fatty acid synthesis.[13][14][15] this compound may interfere with the expression or processing of SREBP-1c, leading to reduced expression of its target genes.

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nuc Nucleus SREBP SREBP-SCAP Complex S1P Proteolytic Cleavage (S1P/S2P) SREBP->S1P Transport AlisolC This compound AlisolC->SREBP Inhibits nSREBP nSREBP (Active Fragment) S1P->nSREBP Release Genes Target Genes (FASN, HMGCR, etc.) nSREBP->Genes Activates Transcription Lipid Fatty Acid & Cholesterol Synthesis Genes->Lipid

Caption: this compound's inhibitory effect on the SREBP signaling pathway.

5.2. NF-κB Pathway (Inflammation) The anti-inflammatory effects of Alisol compounds are often attributed to the inhibition of the NF-κB pathway.[4][5] In response to inflammatory stimuli (e.g., LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17] Alisol compounds can prevent this activation, thus suppressing inflammation.[6]

G cluster_cyto Cytoplasm cluster_nuc Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB NF-κB / IκBα Complex IKK->IkB Phosphorylates IκBα NFkB NF-κB IkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (TNF, IL6, COX2) NFkB->Genes Activates Transcription AlisolC This compound AlisolC->IKK Inhibits Inflam Inflammatory Response Genes->Inflam

References

Troubleshooting & Optimization

Alisol C in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Alisol C in Dimethyl Sulfoxide (DMSO) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solution from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur. To redissolve the compound, you can gently warm the solution and use sonication.[1] If precipitation persists, it might indicate that the compound's solubility limit has been exceeded or that the DMSO has absorbed water, reducing its solvating capacity.

Q3: Does the water content in DMSO affect the stability of this compound?

A3: Yes, the presence of water in DMSO can significantly impact the stability of compounds.[2][3][4] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] For sensitive compounds like triterpenoids, it is highly recommended to use newly opened, anhydrous-grade DMSO for preparing stock solutions.[1] Studies on other triterpenoids have shown that protic solvents (like water) can accelerate degradation.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: While it is best practice to aliquot stock solutions to minimize freeze-thaw cycles, studies on a diverse range of compounds stored in DMSO have shown no significant loss of compound after as many as 11 freeze-thaw cycles.[2][3][4] However, to ensure the highest integrity of your this compound solution, limiting the number of freeze-thaw cycles is a recommended precautionary measure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation - Solution concentration exceeds solubility limit.- DMSO has absorbed water.- Improper storage temperature.- Gently warm and sonicate the vial.- Prepare a new stock solution using fresh, anhydrous DMSO.- Ensure storage at or below -20°C.
Inconsistent Experimental Results - Degradation of this compound due to improper storage.- Inaccurate concentration due to solvent evaporation.- Prepare fresh stock solutions from solid compound.- Use aliquots to avoid repeated freeze-thaw cycles.- Ensure vials are tightly sealed to prevent evaporation.
Color Change in Solution - Oxidation or degradation of the compound.- Discard the solution and prepare a fresh stock.- Store solutions protected from light and consider purging with an inert gas like argon or nitrogen before sealing.

Quantitative Stability Data

Storage ConditionTime PointPurity (%)Degradation Products (%)
-80°C (Protected from Light) 1 Month>99<1
3 Months>99<1
6 Months>98<2
-20°C (Protected from Light) 1 Week>99<1
1 Month~98~2
3 Months~95~5
4°C (Protected from Light) 24 Hours>99<1
1 Week~90~10
Room Temperature 8 Hours>98<2
24 Hours~92~8

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a DMSO stock solution over time.

1. Materials and Reagents:

  • This compound (solid)

  • Anhydrous, HPLC-grade DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • 2 mL amber glass HPLC vials with caps

  • Calibrated micropipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in anhydrous, HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.

  • Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace.

  • Seal the vials tightly.

3. Stability Study Design:

  • Time Zero (T=0) Analysis: Immediately after preparation, take one aliquot for immediate HPLC analysis to establish the initial purity.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

  • Time Points: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition for analysis.

4. HPLC Analysis:

  • Sample Preparation:

    • Thaw the aliquot completely at room temperature.

    • Vortex the vial to ensure homogeneity.

    • Dilute the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As triterpenoids often lack a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is common.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of this compound and any new peaks that appear over time (degradation products).

    • Calculate the percentage purity of this compound at each time point relative to the total peak area.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

Signaling Pathways of Alisol Compounds

Alisol and its derivatives have been shown to exert their biological effects through various signaling pathways. Below are diagrams illustrating some of the key pathways involved.

Alisol_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Signaling Alisol_B_Acetate Alisol B 23-acetate PI3K PI3K Alisol_B_Acetate->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Alisol_A Alisol A JNK JNK Alisol_A->JNK Activation p38 p38 Alisol_A->p38 Activation Caspases Caspases JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis Caspases->Apoptosis

Key signaling pathways modulated by Alisol compounds.
Experimental Workflow for Stability Testing

The logical flow for conducting a stability study of this compound in DMSO is outlined below.

Stability_Workflow start Start: Prepare this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials start->aliquot t0_analysis T=0 Analysis (HPLC) aliquot->t0_analysis storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Retrieve Aliquots at Each Time Point storage->timepoint thaw_prep Thaw and Prepare Sample for HPLC timepoint->thaw_prep hplc_analysis HPLC Analysis thaw_prep->hplc_analysis data_analysis Analyze Data: Calculate % Purity hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Optimizing Alisol C Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol C and its derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound monoacetate is a triterpenoid compound isolated from Alisma orientale.[1][2] In cell culture, this compound and its derivatives are investigated for a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-osteoporotic effects.[1][3][4] They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and affect key signaling pathways in various cell lines.[4][5]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound and its derivatives can vary significantly depending on the cell line and the biological endpoint being measured. Based on available literature for related Alisol compounds, a broad starting range to consider is 1 µM to 100 µM.[1][6][7] For instance, this compound monoacetate has been shown to inhibit osteoclast formation at concentrations of 1-10 µM.[1][2] In cancer cell lines, derivatives like Alisol A have been tested at concentrations ranging from 5 µM to 160 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How should I dissolve this compound for use in cell culture?

This compound is a lipophilic compound and is generally not soluble in aqueous solutions like cell culture media. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[7][8] This stock solution is then diluted to the final desired concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells, typically below 0.1% to 0.5%.[8] Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.

Q4: What are the known signaling pathways affected by Alisol compounds?

Several studies have indicated that Alisol compounds exert their effects by modulating key cellular signaling pathways. The most commonly reported pathways include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Alisol derivatives has been linked to reduced cell viability and induction of apoptosis in cancer cells.[3][5]

  • MAPK Pathway (p38 and JNK): Activation of p38 and JNK signaling cascades by Alisol compounds can trigger apoptosis in cancer cells.[3][7][9]

The specific pathways affected can be cell-type dependent.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the effective concentration range.

  • Possible Cause 2: Insufficient Incubation Time. The duration of treatment may not be long enough for the cellular effects to become apparent.

    • Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment time.[5]

  • Possible Cause 3: Poor Compound Solubility. this compound may have precipitated out of the culture medium.

    • Solution: Ensure your this compound stock solution is fully dissolved in the organic solvent before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a fresh stock solution.

  • Possible Cause 4: Cell Line Resistance. Your cell line may be inherently resistant to the effects of this compound.

    • Solution: Review the literature to see if your cell line is known to be resistant to similar compounds. Consider testing a different cell line that has been shown to be sensitive to Alisol derivatives.

Issue 2: High levels of cell death, even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high.

    • Solution: Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.5%).[8] Always include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.

  • Possible Cause 2: High Cell Seeding Density. High cell density can lead to rapid nutrient depletion and accumulation of toxic byproducts, which can be exacerbated by the stress of the treatment.

    • Solution: Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment.[10]

  • Possible Cause 3: Contamination. Microbial contamination (e.g., bacteria, fungi, mycoplasma) can cause widespread cell death.[11]

    • Solution: Regularly check your cell cultures for signs of contamination. Use aseptic techniques and consider testing your cell lines for mycoplasma.[10][11]

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Inconsistent Cell Passage Number. The characteristics and responsiveness of cell lines can change with high passage numbers.[10]

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Variability in Experimental Conditions. Minor variations in incubation times, cell densities, or reagent concentrations can lead to inconsistent results.

    • Solution: Maintain strict consistency in all experimental protocols. Keep detailed records of all experimental parameters.[12]

  • Possible Cause 3: this compound Stock Solution Degradation. The this compound stock solution may have degraded over time.

    • Solution: Store the stock solution at -20°C or -80°C and protect it from light. Prepare fresh stock solutions regularly.

Data Presentation

Table 1: Reported Effective Concentrations of Alisol Derivatives in Various Cell Lines

Alisol DerivativeCell LineAssayEffective ConcentrationObserved EffectReference
This compound monoacetatePrimary rat osteoblasts & bone marrow cellsCo-culture1-10 µMInhibition of osteoclast formation[1][2]
Alisol B 23-acetateA549 (NSCLC)CCK-86 and 9 mMReduced cell growth[5]
Alisol AHCT-116 and HT-29 (Colorectal cancer)MTT10, 20, 40 µMDecreased cell proliferation[6]
Alisol ASCC-9 and HSC-3 (Oral cancer)MTT25, 50, 75, 100 µMReduced cell viability[7]
Alisol B 23-acetate & Alisol A 24-acetateHepG2/VIN (Drug-resistant liver cancer)ROS Production10 µMEnhanced ROS production[13][14]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2x10⁴ to 5x10³ cells/well).[5][6]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 200 µM).

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for an additional 4 hours at 37°C.[6]

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Cell Culture (Exponential Growth Phase) seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_alisol_c Prepare Serial Dilutions of this compound overnight_incubation->prepare_alisol_c add_treatment Add this compound to Wells prepare_alisol_c->add_treatment treatment_incubation Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->treatment_incubation add_reagent Add Cell Viability Reagent (e.g., MTT, CCK-8) treatment_incubation->add_reagent reagent_incubation Incubate (e.g., 4h for MTT) add_reagent->reagent_incubation measure_absorbance Measure Absorbance reagent_incubation->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis AlisolC This compound AlisolC->PI3K Inhibition AlisolC->p38 Activation AlisolC->JNK Activation

References

Alisol C Technical Support Center for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Alisol C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, this compound monoacetate, and this compound 23-acetate?

A1: this compound is a natural triterpenoid. This compound monoacetate and this compound 23-acetate are often used interchangeably and refer to the acetylated form of this compound at the C-23 position. This acetylation can enhance the compound's biological activity.

Q2: What are the known in vivo applications of this compound 23-acetate?

A2: this compound 23-acetate has been investigated for its therapeutic potential in several preclinical models, including:

  • Osteoporosis: It has been shown to reduce trabecular bone loss in ovariectomized rat models of osteoporosis.[1]

  • Delayed-Type Hypersensitivity (DTH): It can reduce ear edema in mouse models of DTH, indicating anti-inflammatory and immunomodulatory effects.

  • Diuretic Effects: As a component of Alismatis Rhizoma extracts, it contributes to diuretic activity.[2]

Q3: What is the primary mechanism of action for this compound 23-acetate's anti-osteoporotic effects?

A3: this compound 23-acetate inhibits osteoclastogenesis, the formation of bone-resorbing cells. It achieves this by blocking the RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) signaling pathway. Specifically, it inhibits the phosphorylation of JNK (c-Jun N-terminal kinase) and reduces the expression of key osteoclastogenic mediators like TRAP, c-Fos, MMP9, NFATc1, and Cathepsin K.[1][3]

Q4: Are there any known toxicities associated with this compound?

A4: Some studies have suggested that this compound, along with other related compounds from Alismatis Rhizoma, may have nephrotoxic potential.[3][4] Researchers should carefully monitor renal function parameters during in vivo studies, especially with chronic administration or high doses.

Troubleshooting Guide

Problem 1: Difficulty dissolving this compound 23-acetate for in vivo administration.

  • Cause: this compound 23-acetate is a lipophilic compound with poor water solubility.

  • Solution:

    • Vehicle Selection: A common and effective method is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle for injection.

    • Formulation 1 (for oral or intraperitoneal administration): Prepare a stock solution in DMSO. For the working solution, dilute the stock with corn oil. For example, a 10% DMSO in 90% corn oil solution can be used.

    • Formulation 2 (for intravenous or intraperitoneal administration): Prepare a stock solution in DMSO. For the working solution, dilute the stock with a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

    • Preparation Tips: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.

Problem 2: Inconsistent or unexpected results in animal studies.

  • Cause 1: Dosing and Administration Route. The dosage and route of administration can significantly impact the bioavailability and efficacy of this compound 23-acetate.

    • Recommendation: Refer to the dosage tables below for guidance on appropriate dose ranges for specific models. Ensure accurate and consistent administration, whether oral gavage or intraperitoneal injection.

  • Cause 2: Animal Strain and Model. The biological response can vary between different animal strains and disease models.

    • Recommendation: Clearly document the animal model and strain used. Start with a pilot study to determine the optimal dose and treatment regimen for your specific model.

  • Cause 3: Compound Stability. Like many natural products, the stability of this compound 23-acetate in solution over time could be a factor.

    • Recommendation: Prepare dosing solutions fresh daily to avoid degradation.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages for this compound 23-acetate and a closely related compound, Alisol B 23-acetate.

Table 1: In Vivo Dosages of this compound 23-Acetate

Animal ModelApplicationDosing RangeAdministration RouteReference
Ovariectomized RatOsteoporosis1 - 2 mg/kgNot specified[1]
MouseDelayed-Type Hypersensitivity10 - 50 mg/kgNot specified
RatDiureticComponent of a mixtureOral[2]

Table 2: In Vivo Dosages of Alisol B 23-Acetate (for comparison)

Animal ModelApplicationDosing RangeAdministration RouteReference
MouseHepatotoxicity (CCl4-induced)15 - 30 mg/kg/dayIntragastric[5]
Golden Syrian HamsterAntiviral (SARS-CoV-2)60 mg/kgIntraperitoneal[6]

Experimental Protocols

Protocol 1: Oral Administration of this compound 23-Acetate in a Mouse Model
  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound 23-acetate in DMSO (e.g., 25 mg/mL).

    • On the day of dosing, prepare the working solution by diluting the stock solution in corn oil to the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 0.1 mL, the final concentration would be 2.5 mg/mL). A common vehicle composition is 10% DMSO and 90% corn oil.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Animal Handling and Administration:

    • Acclimatize the animals to the experimental conditions for at least one week.

    • Gently restrain the mouse.

    • Use a proper-sized oral gavage needle to administer the calculated volume of the dosing solution directly into the stomach.

    • Monitor the animal for any immediate adverse reactions.

  • Experimental Timeline:

    • The dosing frequency and duration will depend on the specific experimental design (e.g., daily administration for several weeks in an osteoporosis model).

Protocol 2: Intraperitoneal Injection of this compound 23-Acetate in a Rat Model
  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound 23-acetate in DMSO (e.g., 25 mg/mL).

    • On the day of injection, prepare the working solution by diluting the stock solution in a vehicle of 20% SBE-β-CD in sterile saline to the final desired concentration.

    • Ensure the final concentration of DMSO is low (typically below 5%) to minimize solvent toxicity.

    • Filter-sterilize the final dosing solution using a 0.22 µm syringe filter.

  • Animal Handling and Administration:

    • Properly restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.

    • Inject the calculated volume of the dosing solution.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, irritation, or peritonitis at the injection site.

Visualizations

Below are diagrams illustrating key concepts related to this compound 23-acetate's mechanism and experimental workflow.

Alisol_C_Osteoporosis_Pathway RANKL RANKL RANK RANK RANKL->RANK binds JNK JNK RANK->JNK AlisolC This compound 23-acetate pJNK p-JNK AlisolC->pJNK inhibits JNK->pJNK phosphorylation c_Fos_NFATc1 c-Fos, NFATc1 pJNK->c_Fos_NFATc1 activates Osteoclast_Genes Osteoclast-specific genes (TRAP, MMP9, Cathepsin K) c_Fos_NFATc1->Osteoclast_Genes upregulates Osteoclastogenesis Osteoclastogenesis Osteoclast_Genes->Osteoclastogenesis

Caption: Signaling pathway of this compound 23-acetate in inhibiting osteoclastogenesis.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_solution Prepare Dosing Solution (e.g., in DMSO/Corn Oil) calc_dose Calculate Dose based on Animal Weight prep_solution->calc_dose administer Administer via Oral Gavage or IP Injection calc_dose->administer monitor_immediate Monitor for Immediate Adverse Effects administer->monitor_immediate monitor_long Long-term Monitoring and Data Collection monitor_immediate->monitor_long tissue_collection Tissue/Blood Collection at Endpoint monitor_long->tissue_collection analysis Biochemical/Histological Analysis tissue_collection->analysis

Caption: General workflow for in vivo experiments with this compound 23-acetate.

References

Alisol C Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alisol C extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and related triterpenoids from Alisma orientale (Alismatis Rhizoma).

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

  • Raw Material Quality:

    • Plant Part: Ensure you are using the rhizome (tuber) of Alisma orientale, as this is where this compound is most concentrated.

    • Harvest Time: The concentration of triterpenoids can vary depending on the plant's growth stage. Using rhizomes harvested at the optimal time is crucial for maximizing yield.[1]

    • Storage: Improper storage of the plant material can lead to degradation of active compounds. Ensure the rhizomes are properly dried and stored in a cool, dark, and dry place.

  • Sample Preparation:

    • Particle Size: The raw material should be ground to a fine powder to increase the surface area for solvent penetration. Incomplete homogenization can trap this compound within the plant matrix, reducing the extraction efficiency.[2]

  • Extraction Parameters:

    • Solvent Choice and Concentration: this compound is a triterpenoid and is readily soluble in organic solvents like ethanol, methanol, acetonitrile, and dichloromethane, but insoluble in water.[3] The concentration of the aqueous-organic solvent is critical. For ethanol, a concentration of around 70% has been found to be optimal for extracting total triterpenoids from Alisma orientale.[4][5] For methanol, a concentration of 76% has been shown to be effective for extracting related alisols.[6]

    • Solid-to-Liquid Ratio: An inadequate volume of solvent may lead to incomplete extraction. A common starting point is a ratio of 1:10 to 1:15 (g/mL).[3] For ultrasonic-assisted extraction, a ratio of 1:14 (g/mL) has been optimized.[4][5]

    • Extraction Temperature: While higher temperatures can increase solubility and diffusion, excessive heat can cause degradation of thermolabile triterpenoids.[3] For reflux extraction of a related compound, alisol B 23-acetate, prolonged exposure to 70°C was shown to cause some degradation.[3] For ultrasonic-assisted extraction, a temperature of 57°C was found to be optimal.[4][5]

    • Extraction Time: The duration of the extraction should be sufficient to allow for complete diffusion of the target compounds into the solvent. For ultrasonic-assisted extraction, 46 minutes was determined to be optimal.[4][5] For reflux extraction, 2 hours per cycle is a common duration.[3]

    • Number of Extraction Cycles: A single extraction may not be sufficient to recover all the this compound. Performing two to three extraction cycles with fresh solvent is recommended for exhaustive extraction.[3]

Question: I am observing impurities in my this compound extract. How can I improve the purity?

Answer: The presence of impurities is a common issue. Here are some strategies to enhance the purity of your extract:

  • Pre-extraction Defatting: If your starting material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove lipids that might co-extract with your target compounds.

  • Solvent Selectivity: The choice of solvent can influence the types of compounds that are co-extracted. Experimenting with different solvents or solvent combinations can help to selectively extract this compound while leaving behind unwanted impurities.

  • Post-extraction Purification:

    • Filtration: Ensure the extract is properly filtered to remove any particulate matter.

    • Chromatography: Techniques like column chromatography (e.g., with silica gel) or high-speed counter-current chromatography (HSCCC) can be employed to separate this compound from other co-extracted compounds.

Question: I suspect that my this compound is degrading during the extraction process. What are the signs and how can I prevent it?

Answer: Triterpenoids can be sensitive to heat and certain chemical conditions.[1]

  • Signs of Degradation: The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or UPLC) that are not present in the reference standard could indicate degradation. For example, alisol B 23-acetate can convert to alisol A 24-acetate or lose its acetyl group to become alisol B at elevated temperatures.[3]

  • Prevention Strategies:

    • Temperature Control: Avoid excessively high temperatures during extraction and solvent evaporation. Use the lowest effective temperature.

    • Use of Modern Extraction Techniques: Methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often be performed at lower temperatures and for shorter durations, minimizing the risk of thermal degradation.[4]

    • pH Control: While not a common variable for triterpenoid extraction, extreme pH values should be avoided as they can catalyze degradation reactions.

    • Inert Atmosphere: For highly sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: The "best" method depends on the available equipment, scale of extraction, and desired purity.

  • Solvent extraction (reflux or maceration) is simple and cost-effective but may require longer extraction times and larger solvent volumes.

  • Ultrasonic-assisted extraction (UAE) is generally more efficient, requiring shorter times and lower temperatures, which can reduce the risk of degradation.[4]

  • Supercritical fluid extraction (SFE) with CO2 is a "green" alternative that provides high purity extracts without residual organic solvents, but it requires specialized equipment.

Q2: What are the optimal parameters for ultrasonic-assisted extraction of total triterpenoids from Alisma orientale?

A2: Based on response surface methodology optimization, the following conditions have been identified as optimal for maximizing the yield of total triterpenoids:

  • Ethanol Concentration: 70%[4][5]

  • Extraction Temperature: 57°C[4][5]

  • Extraction Time: 46 minutes[4][5]

  • Solid-to-Liquid Ratio: 1:14 (g/mL)[4][5]

Q3: What are the key parameters to optimize for reflux extraction of this compound and related compounds?

A3: For reflux extraction of alisol B 23-acetate, the following parameters were optimized:

  • Ethanol Concentration: 70%[3]

  • Solid-to-Liquid Ratio: 1:13 (g/mL)[3]

  • Extraction Time: 2 hours[3]

  • Extraction Cycles: 3 cycles[3]

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Triterpenoids from Alisma orientale

ParameterUltrasonic-Assisted Extraction (Total Triterpenoids)[4][5]Reflux Extraction (Alisol B 23-acetate)[3]
Solvent EthanolEthanol
Solvent Concentration 70%70%
Temperature 57°CReflux Temperature (boiling point of 70% ethanol)
Time 46 minutes2 hours
Solid-to-Liquid Ratio 1:14 g/mL1:13 g/mL
Cycles Not specified (assumed 1)3
Reported Yield ~2.98%Not specified in the same terms

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for total triterpenoid extraction from Alisma orientale.[4][5]

  • Sample Preparation:

    • Grind dried rhizomes of Alisma orientale into a fine powder (e.g., passing through a 40-60 mesh sieve).

    • Accurately weigh a desired amount of the powdered sample (e.g., 10 g).

  • Extraction:

    • Place the powdered sample into an appropriate extraction vessel.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:14 (g/mL) (e.g., 140 mL of 70% ethanol for 10 g of powder).

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 57°C and the extraction time to 46 minutes.

    • Begin ultrasonication.

  • Recovery and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of 70% ethanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Concentration cluster_analysis Analysis & Purification raw_material Dried Alisma Rhizomes grinding Grinding to Fine Powder raw_material->grinding weighing Weighing grinding->weighing add_solvent Add 70% Ethanol (1:14 g/mL) weighing->add_solvent ultrasonication Ultrasonication (57°C, 46 min) add_solvent->ultrasonication filtration Filtration ultrasonication->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis HPLC/UPLC Analysis crude_extract->analysis purification Column Chromatography (Optional) crude_extract->purification pure_alisol_c Pure this compound purification->pure_alisol_c

Caption: Experimental workflow for this compound extraction.

Signaling_Pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Cascade alisol_a Alisol A / this compound jnk JNK alisol_a->jnk Activates p38 p38 alisol_a->p38 Activates pi3k PI3K alisol_a->pi3k Inhibits caspase8 Caspase-8 jnk->caspase8 caspase9 Caspase-9 p38->caspase9 akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibits Proliferation caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 caspase3->apoptosis

Caption: Alisol-mediated signaling pathways in cancer cells.

References

Alisol C Technical Support Center: Troubleshooting Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Alisol C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering potential interference with fluorescence-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.

FAQs: this compound and Fluorescence-Based Assays

Q1: Does this compound have intrinsic fluorescence?

Currently, there is no publicly available data on the intrinsic fluorescence of this compound. However, based on the chemical structure of triterpenoids, which lack extensive conjugated double bond systems, significant intrinsic fluorescence in the visible range is unlikely. It is always recommended to perform a control experiment to assess any potential background fluorescence from this compound in your specific assay conditions.

Q2: What are the primary ways this compound might interfere with a fluorescence-based assay?

This compound could potentially interfere with fluorescence-based assays in two main ways:

  • Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of your fluorescent probe. This absorption can reduce the light available to excite the fluorophore or diminish the emitted fluorescence signal that reaches the detector, leading to artificially low readings.

  • Indirect Biological Effects: this compound is biologically active and may modulate signaling pathways that could indirectly affect the readout of your assay. For example, in cell-based assays, it could alter cellular metabolism or the expression of reporter genes, which might be misinterpreted as direct interference.

Q3: What are some common fluorescence-based assays where interference from a test compound like this compound might be a concern?

Interference is a potential issue in many fluorescence-based assays, including but not limited to:

  • Cell viability and cytotoxicity assays (e.g., Calcein AM, Resazurin)

  • Reactive Oxygen Species (ROS) detection assays (e.g., DCFDA/H2DCFDA)

  • Reporter gene assays using fluorescent proteins (e.g., GFP, RFP)

  • Enzyme activity assays with fluorescent substrates

  • Binding assays using fluorescently labeled ligands

Troubleshooting Guides

Issue 1: Lower than expected fluorescence signal.

Symptoms:

  • A dose-dependent decrease in fluorescence signal is observed with increasing concentrations of this compound.

  • The IC50 value appears more potent than expected or inconsistent with other assay formats.

Potential Cause & Troubleshooting Steps:

This issue is often indicative of the inner filter effect , where this compound absorbs either the excitation or emission light.

Troubleshooting Workflow:

start Start: Lower than expected signal absorbance_scan Run absorbance scan of this compound (Excitation and Emission wavelengths of your dye) start->absorbance_scan overlap Is there significant absorbance at excitation or emission wavelengths? absorbance_scan->overlap yes_overlap Yes overlap->yes_overlap Yes no_overlap No overlap->no_overlap No cell_free Perform a cell-free assay with your fluorescent dye and this compound yes_overlap->cell_free conclusion_ife Conclusion: Inner Filter Effect is likely. Consider assay modifications. yes_overlap->conclusion_ife no_overlap->cell_free signal_drop Does the signal still decrease? cell_free->signal_drop yes_drop Yes signal_drop->yes_drop Yes no_drop No signal_drop->no_drop No conclusion_direct Conclusion: Direct quenching or interaction with the dye is possible. yes_drop->conclusion_direct conclusion_bio Conclusion: The effect is likely biological. Investigate the mechanism of action. no_drop->conclusion_bio

Troubleshooting Lower Signal

Experimental Protocols:

  • Protocol 1: Absorbance Scan of this compound

    • Prepare solutions of this compound at the highest concentration used in your assay in the same assay buffer.

    • Using a spectrophotometer, scan the absorbance of the this compound solution across the range of your fluorophore's excitation and emission wavelengths.

    • Interpretation: Significant absorbance at either wavelength suggests a high probability of the inner filter effect.

  • Protocol 2: Cell-Free Control

    • Prepare a multi-well plate with your assay buffer.

    • Add your fluorescent probe at its final working concentration.

    • Add a serial dilution of this compound.

    • Incubate for the same duration as your main experiment.

    • Read the fluorescence.

    • Interpretation: A decrease in fluorescence in this cell-free system strongly suggests direct interference, such as quenching or the inner filter effect.

Data Presentation: Hypothetical Absorbance Scan Data

Wavelength (nm)This compound Concentration (µM)Absorbance
485 (Excitation)00.01
485 (Excitation)500.15
525 (Emission)00.01
525 (Emission)500.08

This table illustrates hypothetical data where this compound shows absorbance at both the excitation and emission wavelengths of a green fluorescent dye, suggesting potential for the inner filter effect.

Issue 2: Higher than expected fluorescence signal in cell-based assays.

Symptoms:

  • An unexpected increase in fluorescence signal at certain concentrations of this compound.

  • Results are inconsistent with cytotoxicity data from non-fluorescent methods.

Potential Cause & Troubleshooting Steps:

This could be due to this compound possessing weak intrinsic fluorescence or, more likely, an indirect biological effect. For instance, in a ROS assay using DCFDA, this compound might induce cellular stress, leading to increased ROS production.

Troubleshooting Workflow:

start Start: Higher than expected signal autofluorescence Check for this compound autofluorescence (this compound in media, no dye) start->autofluorescence signal_present Is a signal present? autofluorescence->signal_present yes_signal Yes signal_present->yes_signal Yes no_signal No signal_present->no_signal No conclusion_auto Conclusion: this compound has intrinsic fluorescence. Subtract this background signal. yes_signal->conclusion_auto cell_free_interaction Perform a cell-free assay with your fluorescent dye and this compound no_signal->cell_free_interaction signal_increase Does the signal increase? cell_free_interaction->signal_increase yes_increase Yes signal_increase->yes_increase Yes no_increase No signal_increase->no_increase No conclusion_direct_interaction Conclusion: Direct interaction with the dye or assay components is possible. yes_increase->conclusion_direct_interaction conclusion_bio Conclusion: The effect is likely biological. Investigate relevant signaling pathways. no_increase->conclusion_bio

Troubleshooting Higher Signal

Experimental Protocols:

  • Protocol 3: Autofluorescence Check

    • Prepare a multi-well plate with your cell culture media and cells.

    • Add a serial dilution of this compound. Do not add your fluorescent dye.

    • Incubate under the same conditions as your experiment.

    • Read the fluorescence at the same excitation and emission wavelengths used for your experimental dye.

    • Interpretation: A signal significantly above the background of media and cells alone indicates that this compound is autofluorescent under your experimental conditions.

Case Study: this compound and NF-κB Signaling Assays

Alisol compounds have been reported to modulate the NF-κB signaling pathway. If you are using a fluorescence-based NF-κB reporter assay (e.g., GFP reporter), a change in fluorescence may be a true biological effect of this compound and not assay interference.

Signaling Pathway Diagram:

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alisol_C This compound IKK IKK Alisol_C->IKK Inhibition (?) IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits IκBα_P P-IκBα NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation IκBα_P->Proteasome DNA DNA NFκB_nuc->DNA Binds Reporter Fluorescent Reporter Gene Transcription DNA->Reporter

This compound and NF-κB Pathway

In this scenario, a decrease in fluorescent signal from a GFP reporter would be the expected outcome of this compound's inhibitory action on the NF-κB pathway and not necessarily assay interference. To confirm this, consider using an orthogonal assay, such as Western blotting for key pathway proteins (e.g., phospho-IκBα), to validate the findings from your fluorescence-based assay.

Technical Support Center: Overcoming Alisol C Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alisol C and encountering resistance in cancer cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at overcoming this compound resistance.

Issue Possible Cause Recommended Solution
High cell viability despite this compound treatment in a known resistant cell line. 1. Suboptimal concentration of this compound. 2. Ineffective combination agent. 3. P-glycoprotein (P-gp) mediated drug efflux. [1][2]1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Consider co-administration with known P-gp inhibitors or other chemotherapeutic agents that have synergistic effects. [3]3. Assess P-gp expression and activity. Use Alisol derivatives like Alisol B 23-acetate, which have been shown to inhibit P-gp function. [1][2]
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Incorrect timing of the assay. 2. Low concentration of this compound or combination drug. 3. Cell line-specific resistance mechanisms. 1. Perform a time-course experiment to identify the optimal time point for apoptosis induction. 2. Titrate the concentration of this compound and any combination agent to ensure it is sufficient to induce apoptosis. 3. Investigate alternative apoptotic pathways. Alisols can induce apoptosis by modulating ROS levels and the Bax/Bcl-2 ratio. [1][4]
No significant change in the expression of target proteins in Western blot analysis. 1. Insufficient treatment duration or drug concentration. 2. Antibody issues (e.g., low affinity, incorrect dilution). 3. Protein degradation. 1. Optimize treatment time and concentration based on preliminary cell viability and apoptosis assays. 2. Validate antibodies using positive and negative controls. Titrate antibody dilution. 3. Use protease and phosphatase inhibitors during protein extraction.
Difficulty in observing changes in cell membrane fluidity. 1. Inappropriate fluorescent probe. 2. Incorrect incubation time or temperature. 1. Use a sensitive fluorescent probe specifically designed for membrane fluidity assessment. 2. Optimize the incubation conditions for the specific probe and cell line being used.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound?

A1: The primary mechanism of resistance is often multi-drug resistance (MDR), primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2] These transporters actively pump this compound and other chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and efficacy.

Q2: How can Alisol derivatives themselves help overcome multidrug resistance?

A2: Certain Alisol triterpenoids, such as Alisol B 23-acetate and Alisol A 24-acetate, have demonstrated the ability to reverse MDR.[1][2] They achieve this through a multi-pronged approach:

  • Inhibition of P-gp: They can directly inhibit the function of P-gp efflux pumps, leading to increased intracellular accumulation of co-administered chemotherapeutic drugs.[1][2]

  • Induction of Apoptosis: They can induce apoptosis in resistant cancer cells by increasing reactive oxygen species (ROS) production and modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][4]

  • Increased Membrane Fluidity: These compounds can also increase the fluidity of the cancer cell membrane, which may contribute to overcoming resistance.[1][3]

Q3: What signaling pathways are implicated in this compound's mechanism of action and resistance?

A3: The PI3K/Akt/mTOR and MAPK (JNK and p38) signaling pathways are significantly involved.[5][6][7]

  • PI3K/Akt/mTOR Pathway: Alisol B 23-acetate has been shown to inhibit this pathway, which is crucial for cell survival and proliferation.[4][7] Downregulation of this pathway contributes to the induction of apoptosis.

  • JNK/p38 MAPK Pathway: Alisol A can activate the JNK and p38 MAPK pathways, leading to a caspase-dependent apoptotic cascade in cancer cells.[6][8]

Q4: Are there specific cancer cell lines that have been successfully used to study this compound resistance?

A4: Yes, several drug-resistant cancer cell lines have been utilized in research, including:

  • HepG2/VIN: A vincristine-resistant human hepatocellular carcinoma cell line.[1][3]

  • MCF-7/DOX: A doxorubicin-resistant human breast cancer cell line.[3]

  • A549: A human non-small cell lung cancer cell line.[4]

Q5: What are some effective combination therapies with this compound or its derivatives to overcome resistance?

A5: Co-administration of Alisol derivatives with conventional chemotherapeutic drugs has shown promising results. For instance, Alisol B 23-acetate and Alisol A 24-acetate have been shown to re-sensitize resistant cells to drugs like doxorubicin and vincristine.[1] The strategy is to use the Alisol derivative to inhibit the resistance mechanism (like P-gp) while the conventional drug kills the cancer cells.

Quantitative Data Summary

Table 1: Re-sensitizing Effects of Alisol B 23-acetate (B23) and Alisol A 24-acetate (A24) on Doxorubicin Cytotoxicity in Resistant Cell Lines.[1]

Cell LineTreatmentReversal Fold
HepG2/VIN10 µM B23 + Doxorubicin7.95
HepG2/VIN10 µM A24 + Doxorubicin8.14
HepG2 (sensitive)10 µM B23 + Doxorubicin1.22
HepG2 (sensitive)10 µM A24 + Doxorubicin1.25

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay) [6][8]

  • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [6][8]

  • Seed cells in a 6-well plate and treat with this compound as determined from viability assays.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis [4]

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Visualizations

Alisol_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mechanism Mechanism of Resistance cluster_solution Solution Problem High cell viability in This compound treated resistant cells Dose Perform Dose-Response (MTT Assay) Problem->Dose Time Perform Time-Course (Apoptosis Assay) Problem->Time PGP Assess P-gp expression and function Dose->PGP Pathway Analyze Signaling Pathways (Western Blot) Time->Pathway Combo Combination Therapy (e.g., +Doxorubicin) PGP->Combo Derivative Use Alisol Derivatives (e.g., Alisol B 23-acetate) Pathway->Derivative

Caption: Troubleshooting workflow for this compound resistance.

Alisol_Signaling_Pathway Alisol_A Alisol A JNK_p38 JNK / p38 MAPK Activation Alisol_A->JNK_p38 Alisol_B23A Alisol B 23-acetate PI3K_AKT PI3K / Akt / mTOR Inhibition Alisol_B23A->PI3K_AKT Caspase_Activation Caspase Cascade Activation JNK_p38->Caspase_Activation Bax_Bcl2 Increased Bax/Bcl-2 ratio PI3K_AKT->Bax_Bcl2 Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax_Bcl2->Apoptosis

Caption: Signaling pathways modulated by Alisol derivatives.

Pgp_Inhibition_Mechanism cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (In) Drug_in->Pgp Binds to Result Increased Intracellular Drug Concentration Overcomes Resistance Drug_out->Result is blocked Alisol_Derivative Alisol Derivative (e.g., Alisol B 23-acetate) Inhibition Inhibition Alisol_Derivative->Inhibition Inhibition->Pgp

Caption: Mechanism of P-gp inhibition by Alisol derivatives.

References

Alisol C Formulation for Oral Bioavailability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for formulating Alisol C to enhance oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and initial formulation challenges.

1.1. General Properties

Q: What is this compound? A: this compound is a protostane-type triterpenoid isolated from Alismatis Rhizoma, the dried tuber of Alisma orientale[1][2]. It is investigated for various pharmacological activities, but its development is often challenged by poor aqueous solubility.

Q: What are the primary challenges in developing an oral formulation for this compound? A: The primary challenge is its low water solubility, which is characteristic of many Biopharmaceutics Classification System (BCS) Class II and IV drugs[3][4][5]. Poor solubility leads to a low dissolution rate in the gastrointestinal tract, which in turn limits absorption and results in low and variable oral bioavailability[5]. Some studies have also suggested potential nephrotoxicity associated with this compound, which requires careful dose and formulation consideration[6][7].

1.2. Formulation & Solubilization

Q: My this compound is not dissolving or is precipitating from my solvent system. What can I do? A: this compound is soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[6][7]. For aqueous-based systems intended for in vivo oral studies, co-solvents and solubility enhancers are necessary. If precipitation occurs, gentle heating and/or sonication can aid dissolution[1]. It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of many compounds[1].

Q: What are some recommended starting formulations for in vivo oral dosing? A: Published protocols suggest using a co-solvent system or a vehicle that enhances solubility. Two common examples are:

  • 10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation uses Dimethyl sulfoxide (DMSO) as a primary solvent and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing and stabilizing agent.

  • 10% DMSO in 90% Corn Oil: This creates a solution/suspension in a lipid vehicle, which can enhance absorption through lymphatic pathways[1].

Q: What advanced formulation strategies can improve this compound's oral bioavailability? A: For poorly soluble compounds like this compound, several advanced strategies can be employed:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids[3]. This increases the surface area for dissolution and absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate[8]. Techniques like hot-melt extrusion or spray drying are used to create ASDs.

  • Nanocrystals/Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution as described by the Noyes-Whitney equation[5][9].

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experimentation.

2.1. In Vitro Experiments

Problem Potential Causes Recommended Solutions
Low Dissolution Rate in Simulated Gastric/Intestinal Fluid 1. Poor Solubility: The formulation is insufficient to maintain this compound in a dissolved state. 2. Precipitation: The drug precipitates out of the formulation upon dilution in the aqueous dissolution medium. 3. Particle Size: For suspensions, the particle size is too large, limiting the surface area for dissolution.1. Optimize Formulation: Increase the concentration of solubilizers (e.g., surfactants, cyclodextrins). For SEDDS, adjust the oil-to-surfactant ratio. 2. Add Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. 3. Reduce Particle Size: Employ micronization or nanomilling techniques to decrease particle size and increase surface area[5].
Inconsistent Results in Cell-Based Permeability Assays (e.g., Caco-2) 1. Cytotoxicity: The concentration of this compound or excipients (especially DMSO) is toxic to the cell monolayer, compromising its integrity. 2. Low Apical Solubility: this compound precipitates in the apical donor compartment, leading to an underestimation of permeability. 3. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound out of the cells.1. Determine TC50: Perform a cytotoxicity assay to determine the maximum non-toxic concentration of your formulation. Keep DMSO concentration <0.5%. 2. Use Solubilizers: Include non-toxic solubilizers like SBE-β-CD in the apical medium to enhance solubility. 3. Conduct Bidirectional Transport Study: Measure transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (B-A / A-B) >2 suggests active efflux.

2.2. In Vivo Pharmacokinetic (PK) Studies

Problem Potential Causes Recommended Solutions
Low and/or Highly Variable Oral Bioavailability (High %CV in AUC, Cmax) 1. Formulation Instability: The drug is precipitating in the GI tract after oral administration. 2. First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation[2]. 3. Inconsistent Dosing: Inaccurate gavage technique or stress on the animal can affect gastric emptying and absorption. 4. Analytical Method Issues: The method for quantifying this compound in plasma is not sufficiently sensitive or reproducible.1. Improve Formulation: Develop a more robust formulation, such as a supersaturating SEDDS or an amorphous solid dispersion, to maintain solubility in vivo. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand metabolic pathways. Consider co-administration with a metabolic inhibitor in preclinical studies if appropriate. 3. Standardize Procedures: Ensure all personnel are properly trained in oral gavage. Allow animals to acclimate to handling to reduce stress. 4. Validate Analytical Method: Fully validate your LC-MS/MS or HPLC method for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines[10][11][12].
No Detectable Drug in Plasma Samples 1. Poor Absorption: The formulation failed to provide sufficient dissolved drug at the site of absorption. 2. Rapid Elimination: The drug is absorbed but cleared from the body very quickly. 3. Insufficient Analytical Sensitivity: The LOQ of the analytical method is higher than the this compound concentrations in plasma.1. Re-evaluate Formulation Strategy: Consider more advanced bioavailability-enhancing formulations. An intravenous (IV) dose may be needed to determine the absolute bioavailability and understand the extent of absorption vs. clearance issues. 2. Increase Sampling Frequency: Collect blood samples at earlier time points (e.g., 5, 15, 30 minutes) post-dose. 3. Optimize Analytical Method: Improve the extraction efficiency from plasma and optimize mass spectrometry parameters to lower the LOQ.

Section 3: Experimental Protocols & Data

3.1. Solubility Assessment Protocol

Objective: To determine the equilibrium solubility of this compound in various formulation vehicles.

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of the selected vehicle (e.g., Water, PBS pH 7.4, 10% DMSO/90% Corn Oil) in a glass vial.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.

3.2. Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents Note: This table provides a general guide. Exact solubility can be lot-dependent and influenced by factors like temperature and purity.

Solvent/VehicleReported SolubilityNotesReference
DMSO100 mg/mL (205.47 mM)Requires sonication; use newly opened DMSO.[1]
Chloroform, DichloromethaneSolubleQualitative data.[6][7]
Ethyl Acetate, AcetoneSolubleQualitative data.[6][7]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (5.14 mM)Clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.14 mM)Clear solution.[1]

3.3. In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), weighing 200-250g. Acclimate animals for at least 3 days before the study.

  • Dosing: Fast animals overnight (with free access to water) before dosing. Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from a subset of animals at each time point into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from plasma using protein precipitation or liquid-liquid extraction. Quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Section 4: Visualized Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram outlines a typical workflow for developing and testing an this compound oral formulation.

G Solubility Solubility Screening Formulation Formulation Design (e.g., SEDDS, ASD) Solubility->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution) Formulation->Characterization Permeability Cell Permeability Assay (e.g., Caco-2) Characterization->Permeability Promising Formulation PK_Study In Vivo PK Study (Rodent Model) Permeability->PK_Study Data_Analysis PK Data Analysis (Cmax, AUC, F%) PK_Study->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Low Bioavailability Decision Go/No-Go Decision Data_Analysis->Decision Good Bioavailability Optimization->Formulation Iterate Design

Caption: Workflow for this compound oral formulation development and testing.

4.2. Signaling Pathway Diagrams

This compound and related compounds have been shown to interact with key cellular signaling pathways. Understanding these can provide context for pharmacodynamic studies.

PI3K/Akt/mTOR Pathway

Several Alisol derivatives exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation and survival[13][14].

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation AlisolC Alisol Compounds AlisolC->PI3K Inhibits AlisolC->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Alisol compounds.

JNK/p38 MAPK Apoptotic Pathway

Alisol A, a related compound, has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways[15][16].

G AlisolA Alisol A MAPKKK MAPKKK (ASK1) AlisolA->MAPKKK Stress Signal JNK JNK MAPKKK->JNK Activates p38 p38 MAPKKK->p38 Activates Caspase8 Caspase-8 JNK->Caspase8 Caspase9 Caspase-9 JNK->Caspase9 p38->Caspase8 p38->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Activation of JNK/p38 MAPK-mediated apoptosis by Alisol A.

References

minimizing off-target effects of Alisol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alisol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Question 1: I am observing significant cytotoxicity in my non-cancerous control cell line, especially in renal cell lines. Is this expected, and how can I mitigate it?

Answer:

Yes, this observation is consistent with existing literature. This compound has been reported to be one of the more cytotoxic components of Alisma orientale, with potential nephrotoxicity being a key concern.[1] The likely off-target effect is cytotoxicity towards renal proximal tubular cells. Here’s a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Confirm the On-Target versus Off-Target Effect Window

  • Dose-Response Curve: Perform a dose-response experiment on your target cancer cell line and a relevant renal cell line in parallel. The human kidney proximal tubular cell line HK-2 is a suitable in vitro model for assessing nephrotoxicity.[1]

  • Objective: Determine the concentration range where this compound shows significant efficacy on your target cells while exhibiting minimal toxicity to the renal cells.

Step 2: Refine Experimental Conditions

  • Concentration: Use the lowest effective concentration of this compound on your target cells, as determined from your dose-response curve.

  • Incubation Time: Reduce the incubation time to the minimum required to observe the desired on-target effect.

Step 3: Monitor Biomarkers of Kidney Injury

  • To specifically assess nephrotoxicity, measure the expression of kidney injury biomarkers in your renal cell line model. Key biomarkers include:

    • Kidney Injury Molecule-1 (KIM-1)[1][2]

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL)[2]

    • Clusterin[1][3]

  • An increase in these markers at concentrations where you see your on-target effect suggests a narrow therapeutic window.

Step 4: Consider Co-treatment with Protective Agents

  • For mechanistic studies, you can explore co-treatment with antioxidants. Oxidative stress is a common mechanism of drug-induced nephrotoxicity. L-Ascorbic acid (Vitamin C) has been shown to be protective against certain types of renal tubular cell death.[3]

Experimental Protocol: Comparative Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Seed your target cancer cells and HK-2 renal cells in separate 96-well plates at a density of 5x10³ cells/well. Allow the cells to adhere for 24 hours.

  • Treatment: Prepare a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM). Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values for each cell line.

Question 2: My experimental results with this compound are inconsistent. What are the common causes of variability?

Answer:

Inconsistent results with this compound can stem from several factors related to its preparation, storage, and the experimental setup.

Troubleshooting Steps:

  • Solubility Issues: this compound is soluble in organic solvents like DMSO, chloroform, and acetone. Ensure that you are preparing a clear stock solution and that the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and consistent across all experiments. If precipitation occurs upon dilution in aqueous media, consider using a vehicle containing solubilizing agents like SBE-β-CD.

  • Stock Solution Stability: Prepare fresh working solutions from a frozen stock for each experiment. While stock solutions can be stored at -80°C, repeated freeze-thaw cycles should be avoided.

  • Cell Health and Passage Number: Ensure that the cells used in your experiments are healthy, within a consistent and low passage number range, and free from contamination.

  • Control for Vehicle Effects: Always include a vehicle control group in your experiments to account for any effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: The precise on-target mechanism of this compound is not as extensively studied as other alisols. However, related compounds like Alisol A and B have been shown to exert their anticancer effects through various signaling pathways, including the PI3K/Akt/mTOR and JNK/p38 MAPK pathways. They can induce apoptosis and cell cycle arrest in cancer cells.

Q2: What is the primary off-target effect of this compound?

A2: The primary reported off-target effect of this compound is nephrotoxicity, or toxicity to kidney cells.[1] Studies on related alisol compounds suggest this may be due to the induction of autophagy-mediated apoptosis in renal proximal tubular cells.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term storage. Stock solutions in an appropriate solvent like DMSO can be stored at -80°C. It is advisable to protect the compound from light.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Quantitative Data Summary

CompoundCell LineAssayConcentration/EffectReference
This compound 23-acetate SK-OV3, B16-F10, HT1080CytotoxicityED50 values of 7.5, 7.5, 4.9 µg/ml respectively for Alisol B, with this compound 23-acetate being one of the isolated cytotoxic compounds.[4]
Alisol A HCT-116, HT-29MTT AssayDose-dependent cytotoxicity observed at 5-160 µM.[5]
Alisol A 24-acetate HK-2Autophagy Assay6 µM induced significant autophagy.[1]
Alisol B 23-acetate HK-2Autophagy Assay15 µM induced significant autophagy.[1]

Visualizations

Alisol_Nephrotoxicity_Pathway cluster_cell Renal Proximal Tubular Cell AlisolC This compound PI3K PI3K AlisolC->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Proposed pathway for this compound-induced nephrotoxicity.

Caption: Workflow for minimizing this compound off-target cytotoxicity.

Troubleshooting_Flowchart issue Issue: Inconsistent Results check_solubility Check for precipitation in media? issue->check_solubility check_stock Using freshly diluted stock? issue->check_stock check_cells Cell health and passage consistent? issue->check_cells check_vehicle Vehicle control included? issue->check_vehicle solution_solubility Prepare fresh stock, consider solubilizing agents. check_solubility->solution_solubility solution_stock Aliquot stock and avoid freeze-thaw cycles. check_stock->solution_stock solution_cells Use low passage, healthy cells. check_cells->solution_cells solution_vehicle Always include a consistent vehicle control. check_vehicle->solution_vehicle

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

Validation & Comparative

Alisol A vs. Alisol B: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents from natural sources has identified Alisol A and Alisol B, two protostane-type triterpenoids isolated from the rhizome of Alisma orientale, as promising candidates. Both compounds have demonstrated significant cytotoxic and antimetastatic effects across a range of cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to aid researchers in their drug development endeavors.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Alisol A and Alisol B in various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of Alisol A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCT-116Colorectal Carcinoma20, 40, 80[1]
HT-29Colorectal Carcinoma20, 40, 80[1]
C666-1Nasopharyngeal CarcinomaNot specified[2]
HK1Nasopharyngeal CarcinomaNot specified[2]
SCC-9Oral Squamous Cell Carcinoma< 100[3][4]
HSC-3Oral Squamous Cell Carcinoma< 100[3][4]

Table 2: IC50 Values of Alisol B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast CancerNot specified[5]
HepG2Hepatocellular CarcinomaNot specified[5]
A549Non-Small Cell Lung Cancer~9 mM (for Alisol B 23-acetate)[6]
HCT116Colon Cancer~20 µM (for Alisol B 23-acetate)
SW620Colon Cancer~20 µM (for Alisol B 23-acetate)

Mechanisms of Anticancer Action

Alisol A and Alisol B exert their anticancer effects through distinct yet partially overlapping signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of programmed cell death.

Alisol A

Alisol A has been shown to suppress cancer cell growth by inducing cell cycle arrest and apoptosis. Its mechanisms of action include:

  • Inhibition of the Hippo Signaling Pathway: In nasopharyngeal carcinoma cells, Alisol A has been found to inhibit the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[2]

  • Induction of Apoptosis via JNK/p38 MAPK Pathway: In oral squamous carcinoma cells, Alisol A triggers apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[3][4][7][8]

  • Cell Cycle Arrest: Alisol A can induce cell cycle arrest at the G0/G1 phase in colorectal and breast cancer cells.[1][2]

  • Inhibition of PI3K/Akt Signaling: In colorectal cancer, Alisol A has been demonstrated to inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Alisol B

Alisol B and its derivative, Alisol B 23-acetate, have been extensively studied for their potent anticancer activities, which are mediated by multiple mechanisms:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A key mechanism of Alisol B's action is the downregulation of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[5][6]

  • Induction of Autophagy-Dependent Apoptosis: Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells through the generation of reactive oxygen species (ROS) and activation of JNK.

  • Cell Cycle Arrest: Similar to Alisol A, Alisol B can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type.[5]

  • Modulation of Apoptotic Proteins: Alisol B treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Alisol A and Alisol B.

Alisol_A_Signaling_Pathway Alisol_A Alisol A Hippo Hippo Pathway Alisol_A->Hippo Inhibits JNK_p38 JNK/p38 MAPK Alisol_A->JNK_p38 Activates PI3K_Akt PI3K/Akt Pathway Alisol_A->PI3K_Akt Inhibits YAP YAP Hippo->YAP Inhibits Proliferation_Inhibition Inhibition of Proliferation, Migration, and Invasion YAP->Proliferation_Inhibition Apoptosis Apoptosis JNK_p38->Apoptosis PI3K_Akt->Proliferation_Inhibition Cell_Cycle_Arrest G0/G1 Arrest Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Signaling pathways modulated by Alisol A.

Alisol_B_Signaling_Pathway Alisol_B Alisol B / Alisol B 23-acetate PI3K PI3K Alisol_B->PI3K Inhibits ROS ROS Generation Alisol_B->ROS Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Alisol_B->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest Alisol_B->Cell_Cycle_Arrest Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation_Inhibition Inhibition of Proliferation, Migration, and Invasion mTOR->Proliferation_Inhibition JNK JNK Activation ROS->JNK Apoptosis Apoptosis / Autophagy JNK->Apoptosis Bax_Bcl2->Apoptosis Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Signaling pathways modulated by Alisol B.

Experimental Protocols

The following section details the general methodologies employed in the studies cited in this guide. For specific parameters, please refer to the original publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Alisol A or Alisol B for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined by plotting cell viability against compound concentration.[1]

Western Blot Analysis
  • Cell Lysis: Cells treated with Alisol A or Alisol B are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, mTOR, p-Akt, p-mTOR, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the desired concentrations of Alisol A or Alisol B, then harvested and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.[6]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Lines Treatment Treatment with Alisol A or Alisol B Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study IC50 Determine IC50 Cell_Viability->IC50 Western_Blot Western Blot Mechanism_Study->Western_Blot Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Study->Apoptosis_Assay Protein_Expression Protein Expression (e.g., Akt, mTOR, Bax) Western_Blot->Protein_Expression Cell_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Distribution Apoptotic_Cells Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Cells

Caption: General experimental workflow.

References

A Comparative Guide to Alisol A and Alisol C in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Alisol A and Alisol C, two triterpenoids isolated from Alisma orientale, and their respective roles in regulating lipid metabolism. This document summarizes key experimental findings, presents quantitative data for objective comparison, and outlines the methodologies of pivotal experiments.

Executive Summary

Alisol A and this compound, along with their derivatives, have demonstrated significant potential in modulating lipid metabolism, offering promising avenues for the development of novel therapeutics against hyperlipidemia and related metabolic disorders. While both compounds exhibit lipid-lowering properties, their primary mechanisms of action appear to differ. Alisol A primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In contrast, emerging evidence suggests that this compound, particularly as this compound 23-acetate, may function as a lipase inhibitor and a farnesoid X receptor (FXR) agonist. This guide will delve into the experimental data supporting these mechanisms and provide a comparative analysis of their efficacy.

Quantitative Data Comparison

The following tables summarize the quantitative effects of Alisol A and its derivatives on key lipid parameters as reported in preclinical studies. Due to the lack of direct comparative studies, data for this compound derivatives are presented from separate experiments.

Table 1: Effects of Alisol A on Plasma Lipids in High-Fat Diet-Induced Obese Mice

Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)LDL-C
High-Fat Diet (Control) IncreasedIncreasedIncreased
Alisol A Reversed the increaseReversed the increaseReversed the increase
Note: Data synthesized from a study on high-fat diet-induced obese mice. Alisol A was shown to reverse the diet-induced elevation in these lipid parameters. Specific percentage changes were not consistently reported across all parameters in the source.[1]

Table 2: Comparative Efficacy of Alisol Derivatives on Lipoprotein Lipase (LPL) Activity

CompoundRelative Intensity of LPL Activity Enhancement
Alisol A > Alisol B > Alisol A 24-acetate
Note: This study suggests Alisol A is more potent in enhancing LPL activity compared to Alisol B and its own acetate derivative.[1]

Table 3: Effects of Alisol Acetates on Plasma Lipids in Hyperlipidemic Mice

Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-C
Model Group (Hyperlipidemic) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedDecreased
Alisol A 24-acetate (High, Medium, Low Dose) Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Alisol B 23-acetate (High, Medium, Low Dose) Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
Note: This study highlights the significant lipid-lowering effects of the acetate derivatives of both Alisol A and B.[2] While this table does not directly feature this compound, it provides context on the activity of related compounds.

Due to limited direct quantitative data for this compound's effect on plasma lipid profiles in a comparable model, a direct numerical comparison is challenging. However, studies indicate that this compound 23-acetate is a core effective component for hyperlipidemia, suggesting a significant impact on lipid levels.

Signaling Pathways and Mechanisms of Action

Alisol A: AMPK/ACC/SREBP-1c Pathway Activation

Alisol A has been shown to improve lipid metabolism by activating the AMPK signaling pathway.[1] AMPK is a crucial energy sensor that, once activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a reduction in the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. Furthermore, activated AMPK can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. The collective effect is a decrease in fatty acid synthesis and an increase in fatty acid breakdown, contributing to lower lipid levels.

Alisol_A_Pathway cluster_downstream Downstream Effects Alisol A Alisol A AMPK AMPK Alisol A->AMPK Activates ACC ACC AMPK->ACC Inhibits SREBP-1c SREBP-1c AMPK->SREBP-1c Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis SREBP-1c->Fatty Acid Synthesis

Caption: Alisol A signaling pathway in lipid metabolism.

This compound: Lipase Inhibition and FXR Agonism

The mechanism of action for this compound is less elucidated but appears to be distinct from Alisol A. Research points towards two primary modes of action for its derivative, this compound 23-acetate:

  • Lipase Inhibition : this compound 23-acetate has been identified as a potential inhibitor of lipase. By inhibiting lipase activity, it can reduce the breakdown and subsequent absorption of dietary fats, thereby contributing to lower lipid levels.

  • Farnesoid X Receptor (FXR) Agonism : Molecular docking studies suggest that this compound 23-acetate can bind to and act as an agonist for FXR. FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Activation of FXR can lead to a variety of effects that lower lipid levels, including the suppression of fatty acid synthesis and the promotion of fatty acid oxidation.

Alisol_C_Pathway This compound 23-acetate This compound 23-acetate Lipase Lipase This compound 23-acetate->Lipase Inhibits FXR FXR This compound 23-acetate->FXR Activates Dietary Fat Absorption Dietary Fat Absorption Lipase->Dietary Fat Absorption Gene Expression Gene Expression FXR->Gene Expression Regulates Lipid Homeostasis Lipid Homeostasis Gene Expression->Lipid Homeostasis

Caption: Proposed mechanisms of action for this compound 23-acetate.

Experimental Protocols

Protocol 1: Determination of AMPK Activation by Western Blot

This protocol is for assessing the effect of Alisol A on the phosphorylation of AMPK and its downstream target ACC in a cellular model (e.g., HepG2 cells).

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Alisol A for a specified time period (e.g., 24 hours). Include a vehicle control group.

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE (e.g., 10% gel).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: FXR Agonist Activity Assessment by Luciferase Reporter Assay

This protocol is designed to evaluate the potential of this compound 23-acetate to act as an FXR agonist in a cell-based reporter assay.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS.

  • Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements (FXREs), and a control plasmid expressing Renilla luciferase (for normalization).

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of this compound 23-acetate.

  • Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubate the cells for another 24 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Subsequently, measure the Renilla luciferase activity in the same samples for normalization of transfection efficiency.

4. Data Analysis:

  • Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity for each sample.

  • Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound 23-acetate.

Conclusion

Both Alisol A and this compound demonstrate promising lipid-lowering effects, albeit through different primary mechanisms. Alisol A's well-characterized role in activating the AMPK pathway positions it as a strong candidate for therapies targeting metabolic syndrome. This compound, particularly its acetate derivative, presents a dual mechanism of lipase inhibition and FXR agonism, offering a multifaceted approach to managing hyperlipidemia. Further direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and compare these and other related natural products in the context of lipid metabolism and drug discovery.

References

Alisol C: A Comparative Guide to its Validation as a Therapeutic Target for Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alisol C and its derivatives as therapeutic agents targeting lipase, benchmarked against the established inhibitor Orlistat. It includes a detailed overview of experimental data, protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Lipase Inhibitors

The following table summarizes the key performance metrics of this compound 23-acetate and the well-established lipase inhibitor, Orlistat. This quantitative data allows for a direct comparison of their efficacy.

CompoundTarget EnzymeIC50 Value (µM)Mechanism of InhibitionSource
This compound 23-acetatePorcine Pancreatic Lipase84.88 ± 1.03Mixed-type[1]
OrlistatPancreatic Lipase~0.001-0.002Irreversible, covalent[2]
OrlistatPorcine Pancreatic Lipase6.14 - 8.43 (µg/mL)Irreversible[3]

Experimental Protocols for Target Validation

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.

Lipase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory activity of compounds against porcine pancreatic lipase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against lipase.

Principle: The assay measures the enzymatic activity of lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), to p-nitrophenol. The increase in absorbance at 410 nm is proportional to the enzyme activity. The inhibition of this activity by a test compound is quantified.

Materials:

  • Porcine pancreatic lipase (PPL), Type II

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound (e.g., this compound 23-acetate)

  • Reference inhibitor (e.g., Orlistat)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor. For the control, add 20 µL of DMSO.

    • Add 160 µL of pNPP solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the PPL solution to each well.

    • Immediately measure the absorbance at 410 nm and continue to monitor it every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Ultrafiltration-Liquid Chromatography-Mass Spectrometry (UF-LC/MS) for Ligand Screening

This protocol outlines a method for identifying potential ligands for a target enzyme from a complex mixture, such as a natural product extract.

Objective: To screen for and identify compounds that bind to a target enzyme.

Principle: This technique separates enzyme-ligand complexes from unbound small molecules using an ultrafiltration membrane. The bound ligands are then dissociated and identified by LC-MS.

Materials:

  • Target enzyme (e.g., lipase)

  • Natural product extract or compound library

  • Ultrafiltration units (e.g., 10 kDa molecular weight cut-off)

  • Incubation buffer (e.g., Tris-HCl)

  • Denaturing solvent (e.g., methanol or acetonitrile)

  • LC-MS system

Procedure:

  • Incubation:

    • Mix the target enzyme with the natural product extract or compound library in the incubation buffer.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Ultrafiltration:

    • Transfer the incubation mixture to an ultrafiltration unit.

    • Centrifuge to separate the enzyme-ligand complexes (retained on the filter) from the unbound small molecules (in the filtrate).

    • Wash the filter with buffer to remove any remaining unbound compounds.

  • Ligand Dissociation:

    • Add a denaturing solvent to the filter to dissociate the bound ligands from the enzyme.

    • Centrifuge again to collect the dissociated ligands in the filtrate.

  • LC-MS Analysis:

    • Analyze the filtrate containing the dissociated ligands using an LC-MS system to separate and identify the compounds.

Molecular Dynamics (MD) Simulation

This protocol provides a general workflow for using MD simulations to investigate the binding of a ligand to a protein.

Objective: To understand the binding mode, stability, and key interactions between a ligand and its target protein at an atomic level.

Principle: MD simulations use classical mechanics to simulate the movements of atoms in a protein-ligand system over time, providing insights into the dynamics of their interaction.

Software:

  • GROMACS, AMBER, or similar MD simulation package

  • Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

  • System Preparation:

    • Obtain the 3D structures of the protein (e.g., from the Protein Data Bank) and the ligand.

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing any unnecessary molecules.

    • Generate the topology and parameter files for the ligand using a force field (e.g., GAFF).

  • Simulation Setup:

    • Place the protein-ligand complex in a simulation box.

    • Solvate the box with water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles).

  • Production Simulation:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation), the flexibility of different regions (e.g., by calculating the root-mean-square fluctuation), and the specific interactions (e.g., hydrogen bonds) between the protein and the ligand.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound as a therapeutic target.

Lipase_Inhibition_Pathway cluster_GI Gastrointestinal Lumen cluster_Inhibition Inhibition Mechanism Dietary_Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Dietary_Triglycerides->Lipase Substrate Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Lipase->Fatty_Acids_Monoglycerides Hydrolysis Absorption Absorption by Enterocytes Fatty_Acids_Monoglycerides->Absorption Alisol_C This compound Alisol_C->Lipase Inhibitor

Caption: Signaling pathway of dietary fat digestion and the inhibitory action of this compound on pancreatic lipase.

Experimental_Workflow cluster_Screening Screening & Identification cluster_Validation In Vitro Validation cluster_Mechanism Mechanistic Studies Natural_Product_Extract Natural Product Extract (e.g., from Alisma orientale) UF_LC_MS UF-LC/MS Screening Natural_Product_Extract->UF_LC_MS Hit_Compound Identified Hit (this compound 23-acetate) UF_LC_MS->Hit_Compound Lipase_Inhibition_Assay Lipase Inhibition Assay Hit_Compound->Lipase_Inhibition_Assay MD_Simulation Molecular Dynamics Simulation Hit_Compound->MD_Simulation Kinetic_Studies Enzyme Kinetic Studies (Mixed-type Inhibition) Lipase_Inhibition_Assay->Kinetic_Studies IC50_Determination IC50 Determination Lipase_Inhibition_Assay->IC50_Determination Binding_Mode_Analysis Binding Mode and Interaction Analysis MD_Simulation->Binding_Mode_Analysis

Caption: Experimental workflow for the identification and validation of this compound as a lipase inhibitor.

Mixed_Inhibition_Kinetics cluster_Michaelis_Menten Michaelis-Menten Kinetics cluster_Inhibitor_Binding Inhibitor Binding E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E E_P Enzyme (E) + Product (P) ES->E_P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E ESI->ES

Caption: Logical relationship of mixed-type enzyme inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

References

Alisol C 23-Acetate vs. Alisol C: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of Alisol C 23-acetate and its parent compound, this compound. While direct head-to-head efficacy studies are limited, this document synthesizes available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivative, this compound 23-acetate, are protostane-type triterpenoids isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a plant used in traditional Chinese medicine.[1][2] The addition of an acetate group at the C-23 position distinguishes this compound 23-acetate from its parent compound, this compound. This structural modification can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially altering its efficacy and biological activity. This guide examines the reported activities of both compounds across various therapeutic areas.

Comparative Efficacy Data

The following table summarizes the available quantitative data for this compound 23-acetate and this compound. It is important to note that this data is compiled from separate studies and does not represent a direct comparative analysis under the same experimental conditions.

Biological ActivityCompoundAssayResults
Anti-osteoporotic This compound 23-acetateIn vitro: Calcitriol-induced osteoclast formation in rat bone marrow cell co-cultureInhibition at 1-10 µM[3][4]
This compound 23-acetateIn vivo: Ovariectomized rat modelReduced trabecular bone loss at 1 and 2 mg/kg[3][4]
Anti-inflammatory This compound 23-acetateIn vivo: Mouse model of delayed-type hypersensitivityReduced ear edema at 10 and 50 mg/kg[3]
Antibacterial This compound 23-acetateIn vitro: Minimum Inhibitory Concentration (MIC) against antibiotic-resistant bacteriaMICs = 2.5-5 µg/ml against certain strains of S. aureus, E. faecium, E. coli, and P. aeruginosa[3][4]
Cytotoxicity This compoundIn vitro: Cytotoxicity against various cancer cell linesED50 values: SK-OV3 (7.5 µg/ml), B16-F10 (7.5 µg/ml), HT1080 (4.9 µg/ml)[5]
Toxicity This compoundGeneralConsidered more toxic than Alisol A and Alisol B[1]

Experimental Protocols

In Vitro Anti-Osteoporotic Activity of this compound 23-acetate
  • Cell Culture: Primary osteoblasts were isolated from the calvaria of newborn rats, and bone marrow cells were obtained from the femurs and tibias of adult rats.

  • Co-culture System: Osteoblasts and bone marrow cells were co-cultured in the presence of calcitriol to induce osteoclast formation.

  • Treatment: The co-cultures were treated with varying concentrations of this compound 23-acetate (1-10 µM).

  • Analysis: Osteoclast formation was quantified by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.[3][4]

In Vivo Anti-Osteoporotic Activity of this compound 23-acetate
  • Animal Model: An ovariectomized (OVX) rat model was used to simulate postmenopausal osteoporosis.

  • Treatment: OVX rats were orally administered this compound 23-acetate at doses of 1 and 2 mg/kg.

  • Analysis: The effects on bone health were assessed by measuring trabecular bone loss and serum levels of bone turnover markers (e.g., TRAP5b, CTK, β-CTX) and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[2]

In Vitro Cytotoxicity Assay for this compound
  • Cell Lines: A panel of human cancer cell lines, including SK-OV3 (ovarian), B16-F10 (melanoma), and HT1080 (fibrosarcoma), were used.

  • Treatment: Cells were treated with various concentrations of this compound.

  • Analysis: The cytotoxic effect was determined using a suitable cell viability assay (e.g., MTT, SRB) to calculate the 50% effective dose (ED50) values.[5]

Signaling Pathways and Mechanisms of Action

This compound 23-acetate: Inhibition of Osteoclastogenesis

This compound 23-acetate has been shown to exert its anti-osteoporotic effects by inhibiting osteoclast differentiation and function.[2] This is achieved through the modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. Specifically, this compound 23-acetate inhibits the RANKL-induced phosphorylation of c-Jun N-terminal kinase (JNK) and reduces the expression of key osteoclastogenic mediators, including TRAP, c-Fos, matrix metalloproteinase 9 (MMP9), nuclear factor of activated T-cells 1 (NFATc1), and cathepsin K (CTK).[2]

Alisol_C_23_acetate_Osteoclastogenesis_Inhibition AC23A This compound 23-acetate JNK JNK AC23A->JNK inhibits RANKL RANKL RANK RANK RANKL->RANK binds RANK->JNK pJNK p-JNK JNK->pJNK c_Fos c-Fos pJNK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclast_mediators Osteoclastogenic Mediators (TRAP, MMP9, CTK) NFATc1->Osteoclast_mediators Osteoclastogenesis Osteoclastogenesis Osteoclast_mediators->Osteoclastogenesis

Figure 1. Signaling pathway of this compound 23-acetate in inhibiting osteoclastogenesis.

General Experimental Workflow for Compound Efficacy

The following diagram illustrates a general workflow for evaluating and comparing the efficacy of natural compounds like this compound and its derivatives.

Experimental_Workflow start Compound Isolation & Characterization in_vitro In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) start->in_vitro dose_response Dose-Response Studies in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western blot, PCR) dose_response->mechanism in_vivo In Vivo Efficacy Testing (Animal Models) dose_response->in_vivo lead_optimization Lead Optimization mechanism->lead_optimization pharmacokinetics Pharmacokinetic Studies (ADME) in_vivo->pharmacokinetics toxicology Toxicology Studies in_vivo->toxicology pharmacokinetics->lead_optimization toxicology->lead_optimization

Figure 2. General experimental workflow for evaluating compound efficacy.

Discussion and Conclusion

The available evidence suggests that this compound 23-acetate possesses notable anti-osteoporotic and anti-inflammatory properties.[2][3] Its mechanism of action in inhibiting osteoclastogenesis is partially elucidated, involving the RANKL/JNK signaling pathway.[2] In contrast, the research on the parent compound, this compound, has primarily focused on its cytotoxic effects against cancer cell lines.[5] Notably, some reports indicate that this compound may have higher toxicity compared to other alisol derivatives.[1]

Future research should focus on head-to-head comparisons of this compound 23-acetate and this compound in various biological assays to provide a clearer understanding of their structure-activity relationships. Such studies would be invaluable for guiding further drug development efforts based on the alisol scaffold.

References

A Comparative Analysis of Alisol C from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Alisol C, a bioactive triterpenoid, isolated from different plant sources. The information presented herein is intended to support research and development initiatives in pharmacology and medicinal chemistry. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological pathways associated with Alisol compounds.

Data Presentation: this compound Content in Plant Sources

This compound and its derivatives are primarily isolated from the rhizomes of plants belonging to the Alisma genus, most notably Alisma plantago-aquatica and Alisma orientale (also known as Alisma orientalis). The concentration of these compounds can vary based on the species, geographical location of cultivation, and the specific processing methods employed.

Plant SourceCompoundConcentration Range (mg/g of dried rhizome)Reference
Alisma orientaleThis compound 23-acetate0.0315 - 0.086[1]

Note: The variability in the reported concentration highlights the influence of environmental factors on the phytochemical profile of medicinal plants. It is crucial to consider that the content of this compound may also differ significantly.

Experimental Protocols

Extraction of Alisols from Alisma Rhizomes

A common method for the extraction of Alisols from the dried and powdered rhizomes of Alisma species is reflux extraction using an organic solvent.

Protocol: Reflux Extraction

  • Sample Preparation: The dried rhizomes of Alisma species are ground into a fine powder.

  • Extraction: A specific quantity of the powdered rhizome is mixed with a solvent, typically 95% ethanol, at a defined solid-to-liquid ratio.

  • Reflux: The mixture is heated to the boiling point of the solvent and maintained under reflux for a specified duration, commonly 1 to 2 hours. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract containing Alisols.

Quantification of this compound using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound and its derivatives in plant extracts.

Protocol: UPLC-MS/MS Analysis

  • Standard Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create a series of calibration standards.

  • Sample Preparation: The crude extract is dissolved in the initial mobile phase solvent and filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of water with an additive (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. The gradient is programmed to gradually increase the proportion of mobile phase B to elute compounds with increasing hydrophobicity.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of Alisols.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective detection method minimizes interference from other compounds in the complex plant extract.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different plant sources.

experimental_workflow cluster_sourcing Plant Sourcing cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison plant1 Alisma plantago-aquatica extraction Solvent Extraction (e.g., Ethanol Reflux) plant1->extraction plant2 Alisma orientale plant2->extraction analysis UPLC-MS/MS Quantification extraction->analysis comparison Comparative Data Analysis analysis->comparison

Caption: Workflow for this compound comparative study.

Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on closely related Alisol derivatives, such as Alisol B and this compound 23-acetate, provide insights into their potential mechanisms of action. The following diagrams depict signaling pathways that are likely modulated by this compound, based on the activities of these related compounds.

1. Farnesoid X Receptor (FXR) Agonism

Alisol derivatives have been identified as potential agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

fxr_pathway AlisolC This compound FXR FXR AlisolC->FXR Agonist FXRE FXR Response Element (in DNA) FXR->FXRE RXR RXR RXR->FXRE TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes MetabolicRegulation Regulation of Lipid and Bile Acid Metabolism TargetGenes->MetabolicRegulation

Caption: Postulated FXR agonist signaling pathway for this compound.

2. Inhibition of RANKL-Induced Osteoclastogenesis

Alisol compounds have been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated, in part, by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

rankl_pathway AlisolC This compound RANKL RANKL AlisolC->RANKL Inhibition RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Osteoclastogenesis Osteoclast Differentiation and Activation NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis

Caption: Inhibition of RANKL signaling by this compound.

References

Validating Alisol C's Grip: A Comparative Guide to Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alisol C, a triterpenoid from the medicinal plant Alisma orientale, holds promise for various therapeutic applications. A critical step in harnessing its potential is the rigorous validation of its binding affinity to specific protein targets. This guide provides a comparative overview of the binding affinity of this compound and its analogues to key protein targets, alongside established inhibitors. Due to the limited direct quantitative data for this compound, this guide leverages data from the closely related and structurally similar Alisol B 23-acetate as a proxy, offering a valuable starting point for further investigation.

Unveiling Molecular Interactions: A Comparative Data Summary

The following table summarizes the available binding affinity data for this compound analogues against their putative target proteins, contrasted with well-characterized inhibitors. This comparative approach is essential for contextualizing the potency of Alisol compounds.

Target ProteinCompoundBinding Affinity (IC₅₀/Kᵢ/Kₑ)MethodReference
P-glycoprotein (P-gp) Alisol B 23-acetateSubstrate and partial non-competitive inhibitor (quantitative value not specified)ATPase activity assay, Photoaffinity labeling[1]
VerapamilIC₅₀: 1.6 µM (in K562 cells)MTT assay[2]
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) Alisol BInhibits RANKL-induced osteoclast formation (quantitative value not specified)In vitro osteoclastogenesis assay[3][4]
This compound 23-acetatePotent inhibitor of RANKL-induced osteoclast differentiation (quantitative value not specified)In vitro osteoclastogenesis assay[5]
DenosumabKₑ: 3 x 10⁻¹² mol/LSolution equilibrium binding analysis[6]
Soluble Epoxide Hydrolase (sEH) Alisol B 23-acetatePredicted to bind with high affinityMolecular Docking[7]
t-AUCBIC₅₀: 1.3 nM (for human sEH)Not specified[8][9]

Note: Data for this compound is inferred from studies on Alisol B and this compound 23-acetate due to the current lack of direct binding affinity measurements for this compound.

In Focus: Key Signaling Pathway

The interaction of Alisol compounds with the RANKL signaling pathway is a promising area of research, particularly for bone-related disorders.[5] The diagram below illustrates the mechanism by which inhibitors can modulate this pathway.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor Activates Alisol_C This compound / Analogue Alisol_C->Inhibition Denosumab Denosumab Denosumab->Inhibition2 Mature_Osteoclast Mature Osteoclast Osteoclast_Precursor->Mature_Osteoclast Differentiation Bone_Resorption Bone Resorption Mature_Osteoclast->Bone_Resorption Inhibition->RANKL Inhibition2->RANKL FP_Assay_Workflow A Reagent Preparation (Target Protein, Fluorescent Ligand, this compound) B Assay Plate Setup (384-well plate) A->B C Incubation (Equilibrium Binding) B->C D Fluorescence Polarization Measurement (Plate Reader) C->D E Data Analysis (Binding Curve Fitting) D->E F Determination of Binding Affinity (Kd / IC50 / Ki) E->F

References

Alisol Derivatives in Oncology: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Alisol A, B, and their Acetylated Analogs in Cancer Models

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of alisol derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific alisol derivative and the cancer cell type. The following table summarizes the reported IC50 values for different alisol compounds in various cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
Alisol A Breast CancerMDA-MB-2318.112[1]
Oral CancerSCC-9< 100[2]
Oral CancerHSC-3< 100[2]
Colorectal CancerHCT-116Dose-dependent reduction in viability[3]
Colorectal CancerHT-29Dose-dependent reduction in viability[3]
Alisol B 23-acetate Non-Small Cell Lung CancerA594~9 (for 50% growth rate reduction at 24h)[4]
Alisol A & B Breast CancerMDA-MB-231 & MCF-7Differential sensitivities

Mechanistic Insights: Signaling Pathways and Cellular Effects

Alisol derivatives exert their anticancer effects through the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.

Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several alisol compounds, including Alisol B 23-acetate, have been shown to inhibit this pathway.[1][4] The suppression of PI3K/Akt/mTOR signaling is a key mechanism underlying the anti-tumor effects of these compounds.[4]

  • JNK/p38 MAPK Pathway: Alisol A has been demonstrated to activate the JNK and p38 mitogen-activated protein kinase (MAPK) pathways.[2] Activation of these stress-related pathways can trigger a caspase-dependent apoptotic cascade, leading to cancer cell death.[2]

  • Hippo Signaling Pathway: Alisol A has also been reported to inhibit the Hippo signaling pathway, which is involved in cell proliferation and organ size control.[5]

The interplay of these pathways results in a multi-pronged attack on cancer cells.

Alisol_Signaling_Pathways cluster_Alisols Alisol Derivatives cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects Alisol A Alisol A JNK JNK Alisol A->JNK activates p38 p38 Alisol A->p38 activates Hippo Hippo Alisol A->Hippo inhibits Alisol B 23-acetate Alisol B 23-acetate PI3K PI3K Alisol B 23-acetate->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits JNK->Apoptosis induces p38->Apoptosis induces Hippo->Cell Proliferation promotes Cell Cycle Arrest Cell Cycle Arrest

Figure 1. Signaling pathways modulated by Alisol derivatives.
Cellular and Systemic Effects

  • Induction of Apoptosis: Alisol A and Alisol B 23-acetate have been shown to induce apoptosis in various cancer cell lines.[2][4] This is often accompanied by the activation of caspases, which are key executioners of apoptosis.[2]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, Alisol A can induce G0/G1 phase arrest in nasopharyngeal carcinoma cells.[5]

  • Inhibition of Migration and Invasion: Alisol B 23-acetate has been found to suppress the migration and invasion of non-small cell lung cancer cells.[4]

  • Overcoming Multidrug Resistance: Some alisol triterpenoids have shown potential in overcoming multidrug resistance in cancer cells, a major challenge in chemotherapy.[6]

Experimental Protocols

The evaluation of Alisol C and its alternatives in preclinical models involves a series of standardized in vitro and in vivo experiments.

Experimental_Workflow Start In Vitro Studies Cell_Viability Cell Viability Assays (e.g., MTT, CCK-8) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Migration_Invasion Migration & Invasion Assays (e.g., Wound Healing, Transwell) Cell_Cycle_Analysis->Migration_Invasion Western_Blot Western Blotting (Protein Expression) Migration_Invasion->Western_Blot In_Vivo In Vivo Studies Western_Blot->In_Vivo Xenograft_Model Tumor Xenograft Models (e.g., in mice) In_Vivo->Xenograft_Model Toxicity_Study Toxicity & Safety Evaluation Xenograft_Model->Toxicity_Study End Data Analysis & Conclusion Toxicity_Study->End

Figure 2. Preclinical experimental workflow for Alisol evaluation.
Cell Viability Assays (e.g., MTT, CCK-8)

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Method:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of the alisol compound for a specified period (e.g., 24, 48 hours).

    • A reagent (MTT or CCK-8) is added to each well.

    • Viable cells metabolize the reagent, producing a colored formazan product.

    • The absorbance of the solution is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Apoptosis Assays (e.g., Annexin V/PI Staining via Flow Cytometry)
  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Method:

    • Cells are treated with the alisol compound.

    • Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (e.g., Propidium Iodide Staining via Flow Cytometry)
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

  • Method:

    • Treated cells are harvested and fixed in cold ethanol.

    • The cells are then treated with RNase to remove RNA and stained with PI.

    • The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[4]

In Vivo Tumor Xenograft Models
  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Method:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors are established, the mice are treated with the alisol compound or a vehicle control.

    • Tumor size is measured regularly, and at the end of the study, tumors are excised and weighed.

    • The efficacy of the compound is determined by its ability to inhibit tumor growth.

Conclusion

The available preclinical data strongly suggest that alisol derivatives, particularly Alisol A, Alisol B, and their acetylated forms, hold promise as potential anticancer agents. They exhibit cytotoxic effects against a variety of cancer cell lines and act through multiple, clinically relevant signaling pathways to induce apoptosis and inhibit tumor growth. While the lack of specific data for this compound currently limits its direct comparison, the broader alisol family represents a rich source for further investigation and development in oncology. Future in vivo studies are warranted to further validate the therapeutic potential and safety of these compounds.

References

A Head-to-Head Comparison of Alisol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacological activities of key Alisol derivatives, supported by experimental data, to inform research and development in drug discovery.

Alisol derivatives, a class of protostane-type triterpenoids isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention for their diverse and potent pharmacological activities. This guide provides a head-to-head comparison of the most widely studied Alisol derivatives: Alisol A, Alisol B, Alisol A 24-acetate, and Alisol B 23-acetate, along with other notable derivatives such as Alisol F. The comparative analysis focuses on their anticancer, anti-inflammatory, and hepatoprotective effects, as well as their activity as farnesoid X receptor (FXR) agonists, supported by quantitative data from in vitro and in vivo studies.

Comparative Pharmacological Activities

The biological effects of Alisol derivatives are diverse, with specific structural modifications influencing their potency and selectivity for various therapeutic targets. The following tables summarize the available quantitative data to facilitate a direct comparison of their activities.

Anticancer Activity

Alisol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis and cell cycle arrest, often mediated through the PI3K/Akt/mTOR signaling pathway.

DerivativeCell LineAssayIC50Citation
Alisol B 23-acetate HepG2 (Liver Cancer)MTT Assay17.82 µM[1]
Alisol A MDA-MB-231 (Breast Cancer)MTT AssayNot explicitly stated, but showed significant anti-proliferative effects

Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Furthermore, Alisol A 24-acetate and Alisol B 23-acetate have been shown to reverse multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy.

DerivativeCell LineChemotherapeutic AgentFold Reversal of ResistanceCitation
Alisol B 23-acetate HepG2/VINDoxorubicin7.95[2]
Alisol A 24-acetate HepG2/VINDoxorubicin8.14[2]
Anti-inflammatory Activity

Several Alisol derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Their mechanisms often involve the modulation of key signaling pathways such as MAPK, STAT3, and NF-κB.

DerivativeAssayEffectCitation
Alisol F LPS-induced RAW 264.7 macrophagesInhibition of NO, IL-6, TNF-α, and IL-1β production[2][3]
25-anhydroalisol F LPS-induced RAW 264.7 macrophagesInhibition of NO, IL-6, TNF-α, and IL-1β production[2][3]
Alisol A FFA-treated HepG2 cellsActivation of AMPK/SIRT1 pathway, inhibition of NF-κB[1][4]
Alisol A 24-acetate IL-1β-induced chondrocytesDiminished inflammatory response[5]
Alisol B 23-acetate -Exerts anti-inflammatory effects[6]

Note: Quantitative IC50 values for direct comparison of anti-inflammatory activity are not consistently available in the reviewed literature.

Hepatoprotective Activity

The protective effects of Alisol derivatives against liver injury are well-documented, with mechanisms including the activation of the farnesoid X receptor (FXR) and modulation of inflammatory and fibrotic pathways.

DerivativeModelEffectCitation
Alisol B 23-acetate MCD diet-induced NASH in miceAttenuated hepatic steatosis, inflammation, and fibrosis via FXR activation[7]
Alisol B Palmitate-induced lipid accumulation in primary hepatocytesDecreased lipid accumulation and lipotoxicity[8]
Alisol F LPS/d-gal-induced acute liver injury in miceImproved liver pathology by inhibiting pro-inflammatory cytokines[2][3]
Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation. Several Alisol derivatives have been identified as FXR agonists.

DerivativeAssayEC50Citation
Alisol B 23-acetate FXR activation in a reporter assayPotent activation observed, but specific EC50 not provided[9]
Alisol B FXR agonist effect test at the cellular levelSimilar FXR agonist effect to Alisol B 23-acetate[10]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Alisol derivatives are underpinned by their modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.

Anticancer Signaling Pathway of Alisol A and Alisol B 23-acetate

Alisol A and Alisol B 23-acetate induce cancer cell death by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates Alisol Alisol A / Alisol B 23-acetate Alisol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest promotes progression

Anticancer signaling pathway of Alisol derivatives.
Anti-inflammatory Signaling Pathway of Alisol Derivatives

Alisol derivatives, such as Alisol F, exert their anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades, including the MAPK, STAT3, and NF-κB pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 Toll-like Receptor 4 (TLR4) MAPK MAPK TLR4->MAPK STAT3 STAT3 TLR4->STAT3 NFkB NF-κB TLR4->NFkB Alisol Alisol Derivatives (e.g., Alisol F) Alisol->MAPK inhibits Alisol->STAT3 inhibits Alisol->NFkB inhibits LPS LPS LPS->TLR4 ProInflammatory Pro-inflammatory Mediators (NO, IL-6, TNF-α, IL-1β) MAPK->ProInflammatory STAT3->ProInflammatory NFkB->ProInflammatory

Anti-inflammatory signaling pathway of Alisol derivatives.

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section outlines the general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of Alisol derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Alisol derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Purpose: To evaluate the inhibitory effect of Alisol derivatives on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Alisol derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)

Purpose: To determine the agonistic activity of Alisol derivatives on the farnesoid X receptor (FXR).

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with an FXR expression vector and a reporter plasmid containing an FXR response element-driven luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the Alisol derivatives for 24 hours. A known FXR agonist (e.g., GW4064) should be used as a positive control.

  • Cell Lysis: Lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated from the dose-response curve.

Conclusion

This comparative guide highlights the multifaceted pharmacological potential of Alisol derivatives. While Alisol B 23-acetate and Alisol A 24-acetate show promise in overcoming multidrug resistance in cancer, Alisol F and its analogue demonstrate significant anti-inflammatory and hepatoprotective effects. The activation of the Farnesoid X Receptor by derivatives like Alisol B and its 23-acetate underscores a key mechanism for their beneficial effects on liver health.

The provided data and experimental protocols offer a valuable resource for researchers in the field of natural product-based drug discovery. Further head-to-head studies with standardized methodologies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds. The distinct signaling pathways modulated by different derivatives suggest that they may be tailored for specific therapeutic applications, paving the way for the development of novel and effective treatments for a range of diseases.

References

Independent Verification of Alisol C 23-Acetate's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Alisol C 23-acetate, a natural triterpenoid isolated from Alisma orientale. Due to the limited availability of specific experimental data on this compound, this guide focuses on its more extensively studied derivative, this compound 23-acetate (AC23A). The performance of AC23A is compared with other Alisol derivatives and established therapeutic agents in the fields of osteoporosis, bacterial infection, and inflammation. All data is supported by cited experimental studies.

Section 1: Comparative Analysis of Biological Activity

The primary reported activities of this compound 23-acetate are its anti-osteoporotic and antibacterial effects. It also demonstrates anti-inflammatory properties, a common characteristic among Alisol derivatives.[1][2] This section compares quantitative data for AC23A against relevant alternatives.

Anti-Osteoporotic Activity

Osteoporosis is a disease characterized by decreased bone mass and the deterioration of bone microarchitecture. A key strategy for treatment is the inhibition of osteoclastogenesis—the formation of bone-resorbing cells.[3]

Comparison with Alisol A 24-Acetate and Bisphosphonates:

This compound 23-acetate has been shown to prevent bone loss in ovariectomized (OVX) animal models, a standard model for postmenopausal osteoporosis.[1] Its efficacy is compared here with Alisol A 24-acetate, another derivative with demonstrated anti-osteoporotic effects, and Bisphosphonates, a class of drugs widely used to treat osteoporosis.[3][4]

Compound/DrugModelKey Efficacy MetricResultReference
This compound 23-Acetate Ovariectomized (OVX) RatsSerum β-CTX (Bone Resorption Marker)Significantly lowered vs. OVX control[1]
Serum TRAP5b (Osteoclast Marker)Significantly lowered vs. OVX control[1]
Alisol A 24-Acetate Ovariectomized (OVX) MiceBone Volume/Total Volume (BV/TV)Significantly increased vs. OVX control (at 2 µg/g)[5]
Trabecular Number (Tb.N)Significantly increased vs. OVX control (at 2 µg/g)[5]
Alendronate (Bisphosphonate) Mouse Osteoclast Culture1,25(OH)2D3-induced OsteoclastogenesisIC50 of 10–30 μM[6]
Antibacterial Activity

This compound 23-acetate has demonstrated potent activity against several antibiotic-resistant bacterial strains.

Comparison with Standard Antibiotics:

The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial efficacy. The table below compares the MIC values of AC23A with its sister compound, Alisol B 23-acetate, and standard antibiotics, Ampicillin and Chloramphenicol, against various resistant bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
This compound 23-Acetate S. aureus (Quinolone-resistant)5-10[2]
E. faecium (Quinolone-resistant)5-10[2]
E. coli (Quinolone-resistant)5-10[2]
P. aeruginosa (Quinolone-resistant)5-10[2]
Alisol B 23-Acetate S. aureus (Quinolone-resistant)5-10[2]
S. mutans2[7]
Chloramphenicol (Against 8 resistant strains)5-80[2]
Ampicillin (Against 8 resistant strains)5-80[2]
Anti-inflammatory Activity

While specific quantitative comparisons for this compound 23-acetate's anti-inflammatory effect are not detailed in the available literature, it is known to reduce pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in vivo.[1] This effect is central to its anti-osteoporotic action. For context, the mechanism of Dexamethasone, a potent synthetic glucocorticoid, is provided as a benchmark for anti-inflammatory action.

Compound/DrugPrimary Anti-inflammatory MechanismReference
This compound 23-Acetate Lowers serum levels of TNF-α, IL-6, and IL-1β in OVX rats.[1]
Alisol B 23-Acetate Inhibits the TLR4-NOX1/ROS signaling pathway.[8][9]
Dexamethasone Binds to glucocorticoid receptors, leading to the upregulation of anti-inflammatory proteins (e.g., Annexin-1) and downregulation of pro-inflammatory signals (e.g., NF-κB, cytokines).[10][11][12]

Section 2: Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is critical for drug development. This compound 23-acetate primarily acts by inhibiting osteoclast differentiation.

This compound 23-Acetate's Inhibition of Osteoclastogenesis

This compound 23-acetate exerts its anti-osteoporotic effects by intervening in the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway, which is crucial for osteoclast formation and function.[1] AC23A was found to inhibit the expression of key transcription factors (c-Fos, NFATc1) and downstream genes (TRAP, MMP9, CTK) necessary for osteoclast differentiation, and also suppressed the phosphorylation of JNK.[1]

Alisol_C_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds JNK JNK RANK->JNK pJNK p-JNK JNK->pJNK Phosphorylation c_Fos c-Fos pJNK->c_Fos Activates NFATc1 NFATc1 c_Fos->NFATc1 Activates Osteoclast_Genes Osteoclast-specific genes (TRAP, MMP9, CTK) NFATc1->Osteoclast_Genes Upregulates Differentiation Osteoclast Differentiation & Function Osteoclast_Genes->Differentiation AC23A This compound 23-Acetate AC23A->pJNK Inhibits AC23A->c_Fos Inhibits Expression AC23A->NFATc1 Inhibits Expression AC23A->Osteoclast_Genes Inhibits Expression Bisphosphonate_Pathway Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS Prenylation Protein Prenylation FPPS->Prenylation Function Osteoclast Function & Survival GTPases Small GTPases (e.g., Ras, Rho) GTPases->Function Prenylation->GTPases Activates Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPPS Inhibits Apoptosis Osteoclast Apoptosis Bisphosphonates->Apoptosis Induces Experimental_Workflow start Isolate Bone Marrow Cells (Osteoclast Precursors) culture Culture with M-CSF start->culture induce Induce Differentiation with RANKL + Test Compound culture->induce trap TRAP Staining (Count Osteoclasts) induce->trap qpcr qRT-PCR (Gene Expression) induce->qpcr western Western Blot (Protein Signaling) induce->western result Determine Effect on Osteoclastogenesis cluster_assays cluster_assays

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Alisol C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Alisol C, a triterpenoid compound. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

When handling this compound, particularly when in solution, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE. Since this compound is soluble in several organic solvents, the choice of gloves is critical and should be based on the solvent being used.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesThe choice of glove material is dependent on the solvent used to dissolve this compound. See the Glove Selection Guide below.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.
Respiratory Protection Suitable RespiratorRecommended when handling the powder form to avoid dust inhalation or when working with volatile solvents outside of a fume hood.
Glove Selection Guide for this compound Solvents
SolventNitrile GlovesNeoprene GlovesButyl Rubber Gloves
Chloroform Not Recommended[1][2]Fair to GoodGood to Excellent
Dichloromethane Not Recommended[3]Fair to GoodGood to Excellent
Ethyl Acetate Fair to Good[4]GoodExcellent[4]
DMSO Good to Excellent[5][6]Good to ExcellentGood to Excellent
Acetone Not Recommended[5][7]Fair to GoodGood to Excellent[4]

Note: Always inspect gloves for any signs of degradation or perforation before use. For incidental contact, immediately remove the contaminated glove and wash your hands. For extended contact or immersion, select gloves with a high resistance rating.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound will minimize risks and ensure regulatory compliance.

Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing (Powder Form) : When weighing the solid form of this compound, perform this task in a chemical fume hood or a well-ventilated area to avoid inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solvent to the pre-weighed this compound slowly. Be mindful of the potential for splashing.

  • Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder (for up to 3 years) and in solvent at -80°C (for up to 6 months) or -20°C (for up to 1 month).

Disposal Plan

While this compound is not generally classified as a hazardous substance, its disposal should be managed responsibly to prevent environmental contamination.

  • Waste Collection :

    • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled waste container.

    • Liquid Waste : Solutions of this compound should be collected in a separate, labeled waste container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method :

    • The primary recommended method of disposal is through a licensed chemical waste disposal company.

    • Alternatively, controlled incineration with flue gas scrubbing may be an option, depending on local regulations and the capabilities of the disposal facility.

    • Do not dispose of this compound or its solutions down the drain.

Spill Response Plan

In the event of an accidental spill of this compound, a prompt and systematic response is crucial to mitigate any potential hazards.

Immediate Actions
  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Assess the Situation : From a safe distance, assess the extent of the spill and the materials involved.

Cleanup Procedure
  • Wear Appropriate PPE : Before initiating cleanup, don the appropriate PPE as outlined in the table above, with particular attention to the correct glove type for the solvent involved.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Absorb the Spill :

    • Liquid Spills : Gently cover the spill with the absorbent material, working from the outside in. Allow the material to fully absorb the liquid.

    • Solid Spills : Carefully sweep up the solid material, avoiding the creation of dust. A dustpan and brush or a vacuum with a HEPA filter can be used.

  • Collect the Waste : Scoop the absorbed material or swept solids into a designated, labeled waste container.

  • Decontaminate the Area : Wipe down the spill area with alcohol and then with soap and water.

  • Dispose of Waste : All contaminated materials, including gloves and cleaning supplies, should be placed in the designated chemical waste container for proper disposal.

The following diagram illustrates the logical workflow for responding to an this compound spill.

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol C
Reactant of Route 2
Alisol C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。